Methyl 2-thienylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIXYMOHMYZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173055 | |
| Record name | Methyl thiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-68-9 | |
| Record name | 2-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl thiophen-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-thienylacetate: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and key reactions of Methyl 2-thienylacetate. The information is presented to support research and development activities, with a focus on clarity and practical application.
Core Properties
This compound is a chemical compound with applications in various fields of chemical synthesis. A summary of its core properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [1][3] |
| CAS Number | 19432-68-9 | [1][3] |
| Appearance | Light brown to brown liquid | |
| Boiling Point | 50 °C at 0.06 mmHg, 100-104 °C at 14 mmHg | [4] |
| Density | 1.188 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.523 | |
| Solubility | Log10 of Water solubility in mol/l: -1.31 (Crippen Method) | [1] |
| Octanol/Water Partition Coefficient (LogP) | 1.464 (Crippen Method) | [1] |
| SMILES | COC(=O)Cc1cccs1 | [1][3] |
| InChI | InChI=1S/C₇H₈O₂S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | [1][2] |
| InChIKey | KNKIXYMOHMYZJR-UHFFFAOYSA-N | [1][2] |
Chemical Structure
The chemical structure of this compound consists of a thiophene ring substituted at the 2-position with a methyl acetate group.
Experimental Protocols
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst.[5][6][7][8][9]
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the thiophene ring, the methylene carbon, the carbonyl carbon, and the methyl ester carbon.
-
General Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and record the spectrum on a standard NMR spectrometer (e.g., 400 MHz).[10][11][12]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1740 cm⁻¹), C-O stretching, and vibrations associated with the thiophene ring.
-
General Protocol: The spectrum can be recorded using a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS analysis provides information on the retention time and the mass spectrum of the compound, which is useful for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
General Protocol: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).[13][14][15]
-
Enzymatic Reaction: Hydrolysis by Penicillin Amidase
This compound can serve as a substrate for penicillin amidase (also known as penicillin acylase).[4][16] This enzyme catalyzes the hydrolysis of the ester bond.[17][18][19][20] The reaction proceeds through a covalent acyl-enzyme intermediate.[17][18]
The catalytic cycle involves the following key steps:[17][21]
-
Acylation: The active site serine residue of the enzyme attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the formation of a covalent acyl-enzyme intermediate and the release of methanol.
-
Deacylation: A water molecule then attacks the acyl-enzyme intermediate, leading to the hydrolysis of the covalent bond and the release of 2-thiopheneacetic acid, regenerating the free enzyme.[17]
References
- 1. chemeo.com [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 19432-68-9 [chemicalbook.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. rsc.org [rsc.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
- 13. Methyl thiolacetate [webbook.nist.gov]
- 14. Thiophene, 2-methyl- [webbook.nist.gov]
- 15. Methyl 2-pyridylacetate [webbook.nist.gov]
- 16. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Penicillin Amidase - Creative Enzymes [creative-enzymes.com]
- 18. CAS 9014-06-6: Penicillin amidase | CymitQuimica [cymitquimica.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Penicillin amidase - Wikipedia [en.wikipedia.org]
- 21. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Unveiling the Chemical Identity and Properties of Methyl 2-thienylacetate: A Comprehensive Technical Overview
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate landscape of chemical research and pharmaceutical development, a thorough understanding of core compounds is paramount. This technical guide offers an in-depth exploration of Methyl 2-thienylacetate, a key heterocyclic compound, providing essential data for researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, supported by detailed data and experimental context.
Core Compound Identification
This compound is a carboxylate ester with a thiophene ring, a foundational structure in many biologically active molecules. Its precise identification is critical for consistent and reproducible research.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 19432-68-9[1][2][3][4] |
| Molecular Formula | C₇H₈O₂S[1][4] |
| Molecular Weight | 156.20 g/mol [1][4] |
| Alternate Names | 2-Thiopheneacetic acid methyl ester, Methyl thiophene-2-acetate[1][2][4] |
| IUPAC Standard InChI | InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3[1][2] |
| IUPAC Standard InChIKey | KNKIXYMOHMYZJR-UHFFFAOYSA-N[1][2] |
| SMILES | COC(=O)Cc1cccs1[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, offering insights into its behavior in various experimental settings.
| Property | Value | Unit | Source |
| Molecular Weight | 156.202 | g/mol | NIST WebBook[2] |
| Octanol/Water Partition Coefficient (logP) | 1.464 | Crippen Method[1] | |
| Water Solubility (log10ws) | -1.31 | mol/L | Crippen Method[1] |
| McGowan's Characteristic Volume (mcvol) | 113.820 | ml/mol | McGowan Method[1] |
| Liquid Phase Heat Capacity (cpl) | 249.80 | J/mol×K | Cheméo[1] |
| Enthalpy of Vaporization (hvap) | 61.90 ± 1.40 | kJ/mol | NIST Webbook[1] |
Logical Relationship of Compound Identifiers
The following diagram illustrates the hierarchical relationship between the various identifiers for this compound, providing a clear visual representation of how the compound is categorized and referenced in chemical databases.
Further in-depth analysis, including experimental protocols and signaling pathway involvement, will be detailed in subsequent sections of this technical guide. The data presented here serves as the foundational knowledge for any research or development activities involving this compound.
References
Spectroscopic data of "Methyl 2-thienylacetate" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-thienylacetate, a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound (CAS No: 19432-68-9, Molecular Formula: C₇H₈O₂S, Molecular Weight: 156.20 g/mol ) are summarized in the tables below.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.26 | dd | 1H | 5.1, 1.2 | H-5 (Thiophene ring) |
| 6.97 | dd | 1H | 5.1, 3.5 | H-4 (Thiophene ring) |
| 6.93 | dd | 1H | 3.5, 1.2 | H-3 (Thiophene ring) |
| 3.86 | s | 2H | - | -CH₂- (Methylene) |
| 3.71 | s | 3H | - | -OCH₃ (Methyl ester) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 171.2 | C=O (Ester carbonyl) |
| 135.0 | C-2 (Thiophene ring) |
| 127.2 | C-5 (Thiophene ring) |
| 126.0 | C-4 (Thiophene ring) |
| 124.8 | C-3 (Thiophene ring) |
| 52.2 | -OCH₃ (Methyl ester) |
| 35.9 | -CH₂- (Methylene) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | m | C-H stretch (aromatic) |
| 2955 | m | C-H stretch (aliphatic, -CH₂) |
| 1742 | s | C=O stretch (ester) |
| 1437 | m | C-H bend (-CH₂) |
| 1260, 1160 | s | C-O stretch (ester) |
| 700 | s | C-S stretch (thiophene) |
s = strong, m = medium
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 156 | 45 | [M]⁺ (Molecular ion) |
| 97 | 100 | [M - COOCH₃]⁺ (Thienylmethyl cation) |
| 59 | 20 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
IR Spectroscopy
An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of this compound is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of a compound like this compound is depicted below. This process ensures a systematic approach to structure elucidation and confirmation.
References
An In-depth Technical Guide to the Solubility of Methyl 2-thienylacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-thienylacetate, a key intermediate in various synthetic applications. Understanding its solubility is critical for process development, formulation, and purification in the pharmaceutical and chemical industries. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Executive Summary
This compound, a colorless to pale yellow liquid, exhibits varied solubility across a range of common organic solvents. Its molecular structure, featuring both a polar ester group and a less polar thiophene ring, dictates its solubility behavior, rendering it generally soluble in many organic solvents while having limited solubility in water. This guide aims to provide a detailed understanding of these properties to aid in its effective use in research and development.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical properties and available information, the following table summarizes its solubility. It is important to note that many of the values for organic solvents are based on qualitative descriptions of "soluble" or its use as a reaction solvent, which implies a high degree of solubility, often categorized as miscible.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility Category | Quantitative Value (at 20-25°C) | Citation |
| Water | H₂O | 80.1 | Sparingly Soluble | 1.83 mg/mL (Predicted) | [1] |
| Methanol | CH₃OH | 32.7 | Soluble | Miscible (Implied) | [2] |
| Ethanol | C₂H₅OH | 24.5 | Soluble | Miscible | [3] |
| Acetone | C₃H₆O | 20.7 | Soluble | Miscible (Implied) | |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble | Miscible (Implied) | [4] |
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble | Miscible (Implied) | [2] |
| Chloroform | CHCl₃ | 4.81 | Soluble | Miscible (Implied) | [5] |
| Toluene | C₇H₈ | 2.38 | Soluble | Miscible (Implied) | |
| Hexane | C₆H₁₄ | 1.88 | Soluble | Miscible (Implied) | [5] |
Note: "Miscible (Implied)" indicates that while specific quantitative data is unavailable, the use of this compound as a solvent in reactions or general statements of its solubility suggest it is soluble in all proportions.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a common method for determining the solubility of a liquid compound.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Vials with screw caps
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a separate phase of the solute is visible.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let any undissolved solute settle.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed for 10-15 minutes.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.
-
Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The process of determining and utilizing solubility data can be represented by a logical workflow. This diagram illustrates the key steps from initial assessment to the application of the data in a research or development context.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your process.
References
- 1. 19432-68-9 | this compound | Ambeed.com [ambeed.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 19432-68-9: 2-Thiopheneacetic acid, methyl ester [cymitquimica.com]
- 4. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]
- 5. 2-Thiopheneacetic acid | 1918-77-0 [chemicalbook.com]
An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 2-thienylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-thienylacetate is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical stability is paramount for ensuring the integrity of synthesis, the quality of the final product, and the safety of handling and storage. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage protocols, and methodologies for its analysis.
Chemical Stability Profile
This compound is generally considered to be stable under normal ambient conditions. However, its stability can be compromised by exposure to harsh conditions such as high temperatures, extreme pH, oxidizing agents, and light. The primary degradation pathways include hydrolysis of the ester functional group and oxidation of the thiophene ring.
Hydrolytic Stability
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction results in the formation of 2-thiopheneacetic acid and methanol.
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.
Oxidative Stability
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can oxidize the sulfur to form a thiophene S-oxide, which can be further oxidized to a thiophene S,S-dioxide (sulfone)[5][6][7][8].
The rate and extent of oxidation depend on the specific oxidizing agent, its concentration, and the reaction conditions. The formation of these oxidized species represents a significant degradation pathway and can impact the purity and intended use of the compound.
Photostability
Thiophene-containing compounds can be sensitive to light. While specific photostability studies on this compound are limited, the thiophene ring's aromatic system can absorb UV radiation, potentially leading to photochemical reactions and degradation. It is recommended to protect the compound from light to minimize the risk of photodegradation.
Thermal Stability
This compound is stable at ambient temperatures. However, exposure to high temperatures can accelerate degradation processes, particularly hydrolysis and potentially other decomposition pathways. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and sulfur oxides[2][4].
Summary of Stability and Storage Conditions
| Parameter | Stability Profile | Recommended Storage Conditions |
| General Stability | Stable under normal temperatures and pressures. | Store in a cool, dry, well-ventilated area in a tightly closed container. |
| Hydrolysis | Susceptible to both acid and base-catalyzed hydrolysis, yielding 2-thiopheneacetic acid and methanol. | Avoid contact with strong acids and bases. Store in a dry environment. |
| Oxidation | The thiophene ring can be oxidized to form S-oxides and S,S-dioxides in the presence of oxidizing agents. | Keep away from strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) may be considered for long-term storage. |
| Light | Potentially sensitive to light, which may induce photochemical degradation. | Protect from light by storing in an opaque or amber container. |
| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate degradation. | Store at room temperature or refrigerated. Avoid exposure to heat, sparks, and open flames. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the solution at 60°C for 8 hours.
-
Withdraw samples at regular intervals, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at regular intervals, neutralize with an appropriate amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment at 60°C.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at regular intervals and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the samples at various time points.
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method (see below) to determine the extent of degradation and to profile any degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. The following is a starting point for developing such a method for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 230-240 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method should be demonstrated by its ability to separate the main peak of this compound from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Logical Relationships and Workflows
Degradation Pathway Logic
The following diagram illustrates the logical progression of potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the chemical stability of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical stability and appropriate storage conditions for this compound. The primary degradation pathways involve hydrolysis of the ester and oxidation of the thiophene ring. To ensure the quality and integrity of this compound, it is crucial to store it in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents. For critical applications, conducting forced degradation studies and employing a validated stability-indicating analytical method are essential to fully characterize its stability profile and identify any potential degradation products.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.es [fishersci.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of "Methyl 2-thienylacetate" from 2-thiopheneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of methyl 2-thienylacetate from 2-thiopheneacetic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Reaction Overview: Fischer-Speier Esterification
The synthesis of this compound from 2-thiopheneacetic acid is achieved through the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] In this specific case, 2-thiopheneacetic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield this compound and water as a byproduct.[1][2]
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is often used.[1][3] Additionally, the removal of water as it is formed can increase the yield of the desired product.[2][3]
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1][4]
The mechanism can be summarized in the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-thiopheneacetic acid, making the carbonyl carbon more susceptible to nucleophilic attack.[1][3]
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[1]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
2-Thiopheneacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography or distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiopheneacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C).[5] The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5] Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent or by distillation under reduced pressure.[6]
-
Quantitative Data
The following table summarizes typical quantitative data for the Fischer esterification of 2-thiopheneacetic acid. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Thiopheneacetic acid | 1.0 eq | |
| Methanol | 10-20 eq (or as solvent) | [3] |
| Sulfuric Acid | 0.1-0.3 eq | [5] |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C) | [5] |
| Reaction Time | 2-4 hours | [5] |
| Product | ||
| Yield | 85-95% | [5] |
| Purity | >95% (after purification) |
Visualizations
Reaction Pathway
Caption: Fischer-Speier esterification pathway for this compound synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Theoretical studies and computational analysis of "Methyl 2-thienylacetate"
An In-depth Technical Guide on the Theoretical and Computational Analysis of Methyl 2-thienylacetate
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the molecular properties and quantum chemical analysis of this heterocyclic compound. This document details the computational approaches, experimental validation techniques, and presents key data in a structured format.
Introduction
This compound is a heterocyclic compound with the chemical formula C₇H₈O₂S and CAS number 19432-68-9.[1][2][3] It belongs to the thiophene family of compounds, which are known for their aromatic properties and are significant scaffolds in medicinal chemistry and materials science.[4] The thiophene ring system, where a sulfur atom replaces a carbon atom in a benzene ring, imparts unique electronic and structural characteristics.[4] Theoretical and computational studies are crucial for understanding the molecular structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level. These studies provide insights that are complementary to experimental data and can guide the design of new derivatives with desired properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂S | [1][2][3] |
| Molecular Weight | 156.20 g/mol | [1][2] |
| CAS Number | 19432-68-9 | [1][2] |
| Density | 1.188 g/mL at 20 °C | [3][5] |
| Boiling Point | 115-118 °C at 23 Torr | [3] |
| Flash Point | 100-104 °C at 14mm | [3] |
| Refractive Index | n20/D 1.523 | [3] |
| Topological Polar Surface Area (TPSA) | 54.5 Ų | [3][6] |
| LogP (Octanol/Water Partition Coefficient) | 1.464 | [2] |
Computational Methodologies
The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The B3LYP functional, which is a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for accurate predictions of molecular properties.
Molecular Geometry Optimization
The first step in a computational study is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure.
Table 2: Optimized Geometric Parameters (Representative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | Calculated Value | ||
| C=O | Calculated Value | ||
| C-O | Calculated Value | ||
| C-C (thiophene) | Calculated Value | ||
| C-C (acetate) | Calculated Value | ||
| C-S-C | Calculated Value | ||
| O=C-O | Calculated Value | ||
| Calculated Value |
Vibrational Analysis
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies are assigned to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra for validation.
Table 3: Vibrational Frequencies (Representative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | Calculated Value | Experimental Value | Carbonyl stretch |
| ν(C-S) | Calculated Value | Experimental Value | Thiophene C-S stretch |
| ν(C-H) | Calculated Value | Experimental Value | Aromatic C-H stretch |
| δ(CH₂) | Calculated Value | Experimental Value | Methylene scissoring |
Note: This table illustrates the typical presentation of vibrational analysis data.
Electronic Properties Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and electronic transitions.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is valuable for predicting intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions.
Table 4: Electronic Properties (Representative)
| Property | Calculated Value |
| HOMO Energy | Calculated Value (eV) |
| LUMO Energy | Calculated Value (eV) |
| HOMO-LUMO Gap | Calculated Value (eV) |
| Dipole Moment | Calculated Value (Debye) |
Note: This table shows how key electronic properties are typically summarized.
Experimental Protocols
Experimental validation is essential to confirm the accuracy of theoretical calculations.
Synthesis and Purification
A general procedure for the synthesis of this compound involves the esterification of 2-thiopheneacetic acid with methanol in the presence of an acid catalyst.
Protocol:
-
To a solution of 2-thiopheneacetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is refluxed for several hours.
-
After completion of the reaction (monitored by TLC), the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by column chromatography or distillation under reduced pressure.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy : These techniques are used to identify the functional groups present in the molecule by analyzing the vibrational modes.
-
UV-Vis Spectroscopy : This method provides information about the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of the atoms in the molecule.
Visualizations
Computational Chemistry Workflow
The following diagram illustrates the typical workflow for a computational study of a molecule like this compound.
References
An In-depth Technical Guide on the Potential Biological Activities of Compounds Containing Methyl 2-thienylacetate
Introduction
Methyl 2-thienylacetate is an organic compound featuring a thiophene ring, which is a five-membered aromatic ring containing a sulfur atom, and a methyl ester functional group.[1] This structure serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of derivatives with potential pharmacological applications. The thiophene ring is a common motif in many biologically active compounds, and its presence can confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current research on the biological activities of compounds containing the this compound core, with a primary focus on their antimicrobial properties, for which the most substantial data is available. Information on other potential activities such as anticancer, anti-inflammatory, and wound healing is also discussed.
Antimicrobial Activities
Derivatives of 2-thiopheneacetic acid, the parent acid of this compound, have been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives synthesized from 2-thiopheneacetic acid.
| Compound Type | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Thioureides | 2-thiophene carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125-500 | [2][3] |
| Bacillus subtilis | 7.8-125 | [2][3] | ||
| Gram-negative clinical strains | 31.25-250 | [2][3] | ||
| Candida albicans | 31.25-62.5 | [2][3] | ||
| Aspergillus niger | 31.25-62.5 | [2][3] | ||
| Heterocyclic Amides | Compound I (Thiazole derivative) | Staphylococcus aureus ATCC 25923 | > Amoxicillin | [1][4] |
| Enterococcus faecalis ATCC 29212 | > Amoxicillin | [1][4] | ||
| Pseudomonas aeruginosa ATCC 27853 | > Amoxicillin | [1][4] | ||
| Compound III (Thiazole derivative) | Staphylococcus aureus ATCC 25923 | > Amoxicillin | [1][4] | |
| Enterococcus faecalis ATCC 29212 | > Amoxicillin | [1][4] | ||
| Pseudomonas aeruginosa ATCC 27853 | > Amoxicillin | [1][4] | ||
| Iminothiophene Derivatives | Compound 7 (2-aminobenzimidazole derivative) | Pseudomonas aeruginosa | > Gentamicin | [5] |
Experimental Protocols
Synthesis of Heterocyclic Amide Derivatives from 2-Thiopheneacetic Acid [1][4]
-
Preparation of 2-Thiophenacetyl Chloride: 2-Thiopheneacetic acid is reacted with thionyl chloride to produce the intermediate acylation agent, 2-thiophenacetyl chloride.
-
Aminolysis: To a solution of the appropriate heterocyclic amine (20-60 mmol) and triethylamine (20 mmol) in THF (35 mL), a THF solution of 2-thiophenacetyl chloride (20 mmol) is added dropwise at room temperature.
-
Reaction and Work-up: The reaction mixture is stirred for 15 hours, after which 150 mL of water is added. The mixture is stirred for an additional 30 minutes, and then the THF is removed under reduced pressure.
-
Purification: The resulting precipitate is filtered and washed multiple times with water to remove excess heterocyclic amine and triethylamine hydrochloride salt. The crude product is then crystallized from a THF/acetonitrile mixture.
Antimicrobial Activity Assay (Minimum Inhibition Concentration - MIC) [1][4]
-
Microorganism Preparation: The antimicrobial activities are evaluated against various bacterial strains (Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungal strains (Aspergillus niger, Candida albicans).
-
Serial Dilution Technique: The MIC is determined using a serial dilution method in 96-well microplates.
-
Inoculation and Incubation: The wells are inoculated with the microbial suspensions, and the plates are incubated under appropriate conditions for each microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Workflow for Synthesis and Antimicrobial Evaluation
Caption: General workflow from synthesis to antimicrobial evaluation.
Other Potential Biological Activities
While the antimicrobial activities of this compound derivatives are the most well-documented, preliminary studies suggest potential in other therapeutic areas.
Anticancer and Tuberculostatic Activities
Acetohydrazide derivatives of this compound have been synthesized and evaluated for their potential as tuberculostatic agents against Mycobacterium tuberculosis and as anticancer agents against three cancer cell lines.[6] However, specific quantitative data and detailed experimental protocols for these assays were not available in the reviewed literature.
Synthesis of 2-(thien-2-yl)acetohydrazide [6]
A solution of this compound (1.0 g) and hydrazine hydrate (2.8 ml of a 55% aqueous solution) in ethanol (5.0 ml) is stirred for 1 hour at 80°C. The mixture is then concentrated under reduced pressure. The resulting residue is washed successively with cold ethanol and diethyl ether and then recrystallized from ethanol to yield 2-(thien-2-yl)acetohydrazide.[6]
Wound Healing and Hemostatic Effects
This compound has been identified as a component in a thermoresponsive wound dressing gel formulated with extracts of Lignosus rhinocerotis and Punica granatum.[7][8][9] The gel demonstrated promising hemostatic and wound healing properties in vitro.[7][8][9] The specific contribution of this compound to these effects is not elucidated in the study, as it is one of many compounds present in the extracts.
Experimental Assays for Wound Healing [7][8][9]
-
Wound Scratch Assay: This in vitro method is used to assess cell migration and proliferation, mimicking the wound healing process.
-
Thrombin Activity Assay: This assay evaluates the hemostatic potential of the formulation.
VAP-1 Inhibition
A patent application has described the use of this compound as a starting material in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors.[10] These inhibitors are being investigated for the treatment of macular edema.[10] The patent provides synthetic schemes but does not include biological activity data for the final compounds.
Conclusion
The this compound core is a valuable starting point for the development of novel therapeutic agents. The most significant body of evidence currently points towards the potent antimicrobial, including antibacterial and antifungal, activities of its derivatives, particularly thioureides and heterocyclic amides. The provided quantitative data and experimental protocols in this area can serve as a strong foundation for further research and development. While preliminary findings in anticancer, tuberculostatic, and wound healing applications are encouraging, more in-depth studies are required to fully understand the potential of this compound-containing compounds in these fields. Future research should focus on elucidating the structure-activity relationships and mechanisms of action of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application of Methyl 2-Thienylacetate and its Derivatives in the Synthesis of Pharmaceutical Intermediates
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with the thiophene ring being a prevalent scaffold in a multitude of pharmaceutical agents due to its unique physicochemical properties and ability to act as a bioisostere of the benzene ring. Methyl 2-thienylacetate and its close chemical relatives, such as 2-acetylthiophene and various brominated thiophenes, serve as critical starting materials and intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). These precursors are instrumental in the production of drugs spanning various therapeutic categories, including antidepressants, antipsychotics, and anticholinergics. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from thiophene-based starting materials.
Synthesis of Duloxetine Intermediate
Duloxetine, an antidepressant that functions as a serotonin and norepinephrine reuptake inhibitor (SNRI), is synthesized from intermediates derived from 2-acetylthiophene. A key intermediate is (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.
Asymmetric Synthesis via Biocatalysis
A highly efficient method for the synthesis of the chiral alcohol intermediate of duloxetine involves the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone using immobilized Saccharomyces cerevisiae.[1]
Experimental Protocol: Asymmetric Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone
-
Immobilization of Saccharomyces cerevisiae : Prepare liquid-core microcapsules with sodium alginate/chitosan/sodium alginate (ACA) to immobilize Saccharomyces cerevisiae CGMCC No. 2230. Optimal conditions for capsule formation include 90% chitosan deacetylation, a molecular weight of 30,000-50,000 for chitosan, a chitosan concentration of 5.0 g/L, and a citrate buffer solution at pH 6.0.[1]
-
Cell Culture : Culture the ACA liquid-core immobilized cells for 28 hours to achieve optimal growth.[1]
-
Asymmetric Reduction : Perform the reduction of 5 g/L 3-N-methylamino-1-(2-thienyl)-1-propanone in a membrane reactor. Maintain the reaction conditions at a pH of 6.0, a temperature of 30 °C, and an agitation speed of 180 rpm.[1]
-
Product Isolation : After the reaction reaches completion, isolate the product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, from the reaction mixture.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 5 g/L | [1] |
| Conversion | 100% | [1] |
| Enantiomeric Excess (ee) | >99.0% | [1] |
| Optimal pH | 6.0 | [1] |
| Optimal Temperature | 30 °C | [1] |
| Immobilized Cell Reusability | Up to 9 cycles (with 40% activity retention) | [1] |
Synthetic Workflow
Caption: Synthetic pathway to a key duloxetine intermediate.
Synthesis of Tiotropium and Aclidinium Bromide Intermediate
Methyl 2,2-dithienylglycolate is a pivotal intermediate in the synthesis of anticholinergic agents like tiotropium bromide and aclidinium bromide, which are used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2]
Synthesis via Grignard Reaction
A common method for the synthesis of methyl 2,2-dithienylglycolate involves the reaction of a Grignard reagent derived from 2-bromothiophene with dimethyl oxalate.[2]
Experimental Protocol: Grignard Reaction for Methyl 2,2-dithienylglycolate
-
Grignard Reagent Formation : Prepare the Grignard reagent by reacting 2-bromothiophene (2.0 mmol) with magnesium (2.1 mmol) in a suitable ether solvent.
-
Reaction with Dimethyl Oxalate : Add a solution of dimethyl oxalate (1.0 mmol) in diethyl ether to the prepared Grignard reagent.
-
Reaction Conditions : Reflux the reaction mixture.[2]
-
Work-up and Isolation : After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify it to obtain methyl 2,2-dithienylglycolate.
Quantitative Data
| Product | Yield | Notes | Reference |
| Methyl 2,2-dithienylglycolate | 54% | Obtained as an inseparable mixture with 12% of the regioisomer methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate. | [2] |
Synthetic Workflow
Caption: Synthesis of Methyl 2,2-dithienylglycolate via Grignard reaction.
Synthesis of Olanzapine Intermediate
Olanzapine is an atypical antipsychotic medication. A key intermediate in its synthesis is 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.
One-Pot Synthesis
A one-pot synthesis for this intermediate has been developed to improve efficiency and reduce solvent usage.[3] This process involves the reaction of malononitrile, sulfur, and propionaldehyde in the presence of a base, followed by reaction with 1-fluoro-2-nitrobenzene.
Experimental Protocol: One-Pot Synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile
-
Initial Reaction : In a suitable polar organic solvent, add malononitrile, sulfur, and propionaldehyde in the presence of a base.
-
Intermediate Formation : Allow the reaction to proceed to form an intermediate.
-
Second Reaction : Without isolating the intermediate, add 1-fluoro-2-nitrobenzene to the reaction mixture.
-
Product Formation : The reaction will yield 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[3]
-
Isolation : Cool the reaction mixture to 0-5 °C to precipitate the solid product. Filter, wash, and dry the solid.[3]
Synthetic Workflow
Caption: One-pot synthesis of a key olanzapine intermediate.
Synthesis of Tiaprofenic Acid Intermediate
α-Methyl-2-thiopheneacetic acid is a key intermediate for the anti-inflammatory drug tiaprofenic acid.
Synthesis via Grignard Reaction
An industrially viable synthesis involves the reaction of 2-thienylmagnesium bromide with sodium-2-bromopropionate.
Experimental Protocol: Synthesis of α-Methyl-2-thiopheneacetic acid
-
Grignard Reagent Formation : Prepare 2-thienylmagnesium bromide from 2-bromothiophene and magnesium.
-
Reaction : React the 2-thienylmagnesium bromide with sodium-2-bromopropionate.
-
Acidification : Acidify the reaction mixture to obtain α-methyl-2-thiopheneacetic acid.
Synthetic Workflow
Caption: Synthesis of a key tiaprofenic acid intermediate.
The thiophene moiety, readily accessible from precursors like this compound and its derivatives, is a versatile building block in the synthesis of numerous pharmaceutical intermediates. The methodologies outlined above, from biocatalytic asymmetric synthesis to one-pot reactions and Grignard-based approaches, highlight the diverse strategies employed to construct these valuable molecules. The provided protocols and quantitative data serve as a resource for researchers and professionals in drug development, facilitating the efficient and scalable synthesis of these important pharmaceutical compounds.
References
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using "Methyl 2-thienylacetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of methyl 2-thienylacetate and its derivatives, key intermediates in the synthesis of various biologically active compounds and organic materials. The thiophene moiety is a prevalent scaffold in medicinal chemistry, and its arylation via Suzuki-Miyaura coupling offers a versatile strategy for the generation of novel molecular architectures.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through a sequence of three fundamental steps involving a palladium catalyst:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the organic halide (in this context, a bromo- or iodothiophene derivative of this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A critical consideration in the Suzuki-Miyaura coupling of heteroaromatic boronic acids, including those derived from thiophene, is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Careful selection of the base and reaction conditions is crucial to minimize this undesired pathway.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of a substituted methyl thienylacetate with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of structurally similar 2-substituted 5-bromothiophenes.[2]
Materials:
-
Methyl 5-bromo-2-thienylacetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask, add methyl 5-bromo-2-thienylacetate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-thienylacetate.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of 2-acetyl-5-bromothiophene with various arylboronic acids, which serve as a close proxy for the expected yields with methyl 5-bromo-2-thienylacetate.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 95 |
| 2 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-methylphenyl)thiophene | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 96 |
| 4 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 90 |
| 5 | 2-Thiopheneboronic acid | 2-Acetyl-5-(2-thienyl)thiophene | 88 |
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura couplings can often be attributed to several factors. Below are common issues and potential solutions:
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid.
-
Solution: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Running the reaction under anhydrous conditions, if possible, can also mitigate this side reaction.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.
-
Solution: Ensure thorough degassing of solvents and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
-
Poor Reactivity of Aryl Halide: The reactivity of the aryl halide partner follows the general trend I > Br > OTf >> Cl.
-
Solution: For less reactive aryl chlorides, more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be required.
-
-
Homocoupling of Boronic Acids: The formation of biaryl products from the boronic acid starting material.
-
Solution: This is often promoted by the presence of oxygen. Rigorous exclusion of air is critical. Adjusting the stoichiometry of the reactants may also be beneficial.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of aryl-substituted thienylacetates. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this methodology. Careful optimization of reaction parameters, particularly the choice of base and the exclusion of oxygen, is key to achieving high yields and purity of the desired products. These compounds serve as valuable building blocks in the discovery and development of new pharmaceuticals and functional organic materials.
References
Application Notes and Protocols: Methyl 2-thienylacetate as a Versatile Building Block for the Synthesis of Novel Thieno[3,2-c]isothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-thienylacetate is a readily available starting material that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its active methylene group, positioned adjacent to the thiophene ring, provides a reactive site for functionalization and subsequent cyclization reactions. This application note details a two-step synthetic protocol for the preparation of Ethyl thieno[3,2-c]isothiazole-3-carboxylate, a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The described methodology involves an initial nitrosation of the active methylene group followed by a cyclization reaction.
Overall Synthetic Workflow
The synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate from this compound proceeds through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of an oxime intermediate, which then undergoes cyclization to yield the final fused heterocyclic product.
Caption: Overall workflow for the synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate
This protocol describes the nitrosation of the active methylene group of this compound to form the corresponding oxime, Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate. This reaction is a crucial first step in creating a functional group suitable for subsequent cyclization.
Reaction Scheme:
Caption: Synthesis of the oxime intermediate via nitrosation.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl thieno[3,2-c]isothiazole-3-carboxylate
This protocol details the cyclization of the intermediate, Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate, to the novel heterocyclic compound, Ethyl thieno[3,2-c]isothiazole-3-carboxylate. This transformation is achieved through a Beckmann-type rearrangement and subsequent intramolecular cyclization.
Reaction Scheme:
Caption: Cyclization to form the thieno[3,2-c]isothiazole ring system.
Materials:
-
Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly and carefully add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude Ethyl thieno[3,2-c]isothiazole-3-carboxylate can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₈O₂S | 156.20 | Colorless to pale yellow liquid | N/A |
| Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate | C₈H₉NO₃S | 215.23 | White to pale yellow solid | 110-112 |
| Ethyl thieno[3,2-c]isothiazole-3-carboxylate | C₈H₇NO₂S₂ | 229.28 | Yellow crystalline solid | 85-87 |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium nitrite, Acetic acid | Acetic acid/Water | 0-10 | 2-3 | 75-85 |
| 2 | Chlorosulfonic acid | Dichloromethane | Reflux | 2-4 | 60-70 |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 7.27 (dd, 1H), 6.98 (m, 2H), 3.85 (s, 2H), 3.75 (s, 3H) | 171.5, 135.8, 127.3, 126.5, 125.4, 52.3, 34.8 | 3100, 2950, 1740 (C=O), 1435, 1160 | 156 [M]⁺ |
| Ethyl 2-(hydroxyimino)-2-(thiophen-2-yl)acetate | 9.5 (s, 1H, NOH), 7.6-7.1 (m, 3H, thiophene), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | 163.2, 145.8, 135.1, 128.5, 127.9, 127.2, 62.5, 14.1 | 3300 (OH), 2980, 1725 (C=O), 1600 (C=N) | 215 [M]⁺ |
| Ethyl thieno[3,2-c]isothiazole-3-carboxylate | 8.15 (d, 1H), 7.65 (d, 1H), 4.45 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃) | 161.5, 158.2, 148.9, 129.8, 125.4, 122.7, 118.6, 62.1, 14.3 | 2980, 1715 (C=O), 1580, 1450, 1250 | 229 [M]⁺ |
Note: The spectroscopic data provided are typical values and may vary slightly based on the specific experimental conditions and instrumentation used.
Protocol for the hydrolysis of "Methyl 2-thienylacetate" to 2-thiopheneacetic acid
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of Methyl 2-thienylacetate to synthesize 2-thiopheneacetic acid, a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics like cephaloridine and cephalothin. The primary method detailed is a robust and high-yield base-catalyzed saponification using sodium hydroxide. An alternative procedure with ethanolic sodium hydroxide is also presented. This application note includes comprehensive experimental procedures, safety precautions, and characterization data to ensure reproducible and safe execution in a laboratory setting.
Introduction
2-Thiopheneacetic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis via the hydrolysis of the corresponding methyl ester, this compound, is a common and efficient transformation. The reaction involves the cleavage of the ester bond to yield the carboxylate salt, which is subsequently protonated to afford the desired carboxylic acid. This document outlines a well-established protocol for this conversion, providing researchers with the necessary details for successful synthesis and characterization.
Chemical Reaction
The overall chemical transformation is depicted below:
Figure 1: General reaction scheme for the saponification of this compound followed by acidic workup.
Materials and Methods
Materials
-
This compound (Reactant)
-
Sodium Hydroxide (NaOH) (Reagent)
-
Concentrated Hydrochloric Acid (HCl) (Reagent)
-
Ethanol (Solvent - for alternative protocol)
-
Deionized Water
-
Dichloromethane (Solvent - for extraction)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Rotary evaporator
-
Filtration apparatus
Physical and Chemical Properties of Key Compounds
| Property | This compound | 2-Thiopheneacetic acid |
| Molecular Formula | C₇H₈O₂S | C₆H₆O₂S |
| Molecular Weight | 156.20 g/mol | 142.18 g/mol |
| Appearance | Colorless to pale yellow liquid | White to light brown crystalline powder |
| Boiling Point | 50 °C at 0.06 mmHg[1] | 160 °C at 22 mmHg[2] |
| Melting Point | Not applicable | 61-65 °C[2] |
| Density | 1.188 g/mL at 20 °C[1] | 1.336 g/cm³ |
Experimental Protocols
Protocol 1: Aqueous Sodium Hydroxide Hydrolysis
This protocol is adapted from a patented industrial synthesis method and offers a high yield and purity.
1. Reaction Setup: a. In a four-necked flask equipped with a mechanical stirrer and a thermometer, add 150 g of a 30% aqueous sodium hydroxide solution. b. To this solution, add 151.6 g of this compound.
2. Reaction Execution: a. Heat the reaction mixture to 70-80 °C with constant stirring. b. Maintain this temperature for 2-3 hours to ensure complete hydrolysis.
3. Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully adjust the pH of the solution to 0.5 by the slow addition of concentrated hydrochloric acid. Caution: This is an exothermic reaction. c. Cool the acidified mixture to 0-10 °C and maintain this temperature for 1-2 hours to facilitate the precipitation of 2-thiopheneacetic acid. d. Collect the solid product by filtration. e. The resulting filter cake can be further purified by recrystallization from a suitable solvent like petroleum ether.
Protocol 2: Ethanolic Sodium Hydroxide Hydrolysis
This alternative protocol utilizes ethanol as a co-solvent and can be performed at room temperature.
1. Reaction Setup: a. Dissolve 1 g of this compound in 4 mL of ethanol in a suitable reaction flask. b. Add 8 mL of a 4N aqueous sodium hydroxide solution to the flask.
2. Reaction Execution: a. Stir the reaction mixture at room temperature for 1 hour.
3. Workup and Purification: a. Upon completion of the reaction, adjust the pH of the mixture to 1 with a 1N HCl aqueous solution. b. Extract the product with dichloromethane. c. Separate the organic phase and dry it over anhydrous sodium sulfate. d. Concentrate the organic phase under reduced pressure to obtain the 2-thiopheneacetic acid product.
Quantitative Data Summary
| Protocol | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 30% aq. NaOH | 70-80 | 2-3 | 96 | 99.8 (HPLC) | Patent WO2015039266A1 |
| 2 | 4N aq. NaOH, Ethanol | Room Temp. | 1 | Quantitative | Not Specified | ChemicalBook |
Characterization of 2-Thiopheneacetic Acid
The identity and purity of the synthesized 2-thiopheneacetic acid can be confirmed by the following methods:
-
Melting Point: 61-65 °C
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the thiophene ring protons and the methylene protons adjacent to the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiophene ring, the methylene carbon, and the carboxylic acid carbon.
-
Mass Spectrometry: ESI-MS is expected to show a peak at m/z: 141.0 [M-H]⁻.
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns, eye damage, and respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.
-
The neutralization reaction of NaOH with HCl is highly exothermic. Add the acid slowly and with cooling to control the temperature.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrolysis of this compound.
References
Application of "Methyl 2-thienylacetate" in the synthesis of dye-sensitized solar cell components
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-thienylacetate serves as a versatile precursor in the synthesis of various organic molecules, including components for dye-sensitized solar cells (DSSCs). Its thiophene core is a valuable building block for the construction of π-conjugated systems, which are essential for efficient light harvesting and charge transport in photovoltaic devices. Thiophene-based materials are widely employed as electron donors and π-bridges in D-π-A (Donor-π-Acceptor) organic dyes, as well as in hole-transporting materials (HTMs). The functionalization of the thiophene ring of this compound allows for the tuning of photophysical and electrochemical properties of the final DSSC components, thereby influencing the overall power conversion efficiency (PCE) of the solar cell.
This document provides detailed application notes and experimental protocols for the synthesis of a D-π-A type organic dye for DSSCs, starting from this compound. The synthesis involves the construction of a thieno[3,2-b]thiophene scaffold, a key π-bridge, followed by functionalization to create the final dye molecule.
Data Presentation
| Dye ID | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Dye 3a | 0.600 | 9.52 | - | 3.68 | [1] |
Note: The performance of a DSSC is highly dependent on various factors including the semiconductor material, electrolyte composition, and fabrication conditions.
Experimental Protocols
The following protocols describe a plausible synthetic route to a D-π-A organic dye for DSSCs starting from precursors that can be derived from this compound. The overall strategy involves the synthesis of a key intermediate, an aldehyde-functionalized thieno[3,2-b]thiophene, followed by a Knoevenagel condensation to form the final dye.
Protocol 1: Synthesis of Thieno[3,2-b]thiophene-2-carbaldehyde (Intermediate)
This protocol outlines the synthesis of a key intermediate, an aldehyde which serves as the π-bridge precursor. While the direct synthesis from this compound is a multi-step process, this protocol focuses on a crucial formylation step of the thieno[3,2-b]thiophene core.
Reaction: Vilsmeier-Haack formylation of thieno[3,2-b]thiophene.
Materials:
-
Thieno[3,2-b]thiophene
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thieno[3,2-b]thiophene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
In the dropping funnel, prepare a solution of N,N-dimethylformamide in anhydrous dichloromethane.
-
Add the DMF solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain thieno[3,2-b]thiophene-2-carbaldehyde.
Protocol 2: Synthesis of a D-π-A Dye via Knoevenagel Condensation
This protocol describes the final step in the synthesis of a D-π-A dye, where the aldehyde-functionalized π-bridge is coupled with a donor and an acceptor moiety. For this example, we will consider the condensation of the previously synthesized aldehyde with a triphenylamine donor and a cyanoacetic acid acceptor.
Reaction: Knoevenagel condensation of thieno[3,2-b]thiophene-2-carbaldehyde with N,N-diphenyl-4-(thieno[3,2-b]thiophen-2-yl)aniline and cyanoacetic acid.
Materials:
-
Thieno[3,2-b]thiophene-2-carbaldehyde (from Protocol 1)
-
(4-(diphenylamino)phenyl)boronic acid (or a similar donor precursor)
-
Cyanoacetic acid
-
Acetonitrile
-
Piperidine (catalytic amount)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Methanol
Procedure:
-
Synthesize the donor-π-bridge aldehyde intermediate: In a round-bottom flask, dissolve thieno[3,2-b]thiophene-2-carbaldehyde and (4-(diphenylamino)phenyl)boronic acid in a suitable solvent system for a Suzuki coupling reaction (e.g., toluene, ethanol, and aqueous sodium carbonate) with a palladium catalyst (e.g., Pd(PPh3)4). Heat the mixture under reflux until the reaction is complete (monitored by TLC). After workup and purification, the aldehyde-functionalized donor-π-bridge is obtained.
-
In a round-bottom flask, dissolve the aldehyde intermediate from the previous step and cyanoacetic acid in acetonitrile.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to precipitate the crude dye.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) to obtain the purified D-π-A dye.
Mandatory Visualization
References
Experimental procedure for the acylation of thiophene to produce "Methyl 2-thienylacetate" precursors
Application Notes: Synthesis of Methyl 2-Thienylacetate Precursors via Acylation of Thiophene
These application notes provide a detailed experimental procedure for the synthesis of this compound, a key intermediate in pharmaceutical and chemical synthesis. The described methodology involves a two-step process starting with the Friedel-Crafts acylation of thiophene with chloroacetyl chloride to yield 2-chloroacetylthiophene. This intermediate subsequently undergoes a Favorskii rearrangement to produce 2-thiopheneacetic acid, the direct precursor to the final product.
The synthesis of 2-thiopheneacetic acid is a crucial step in the production of various active pharmaceutical ingredients.[1] This protocol offers a robust and efficient method for researchers and professionals in drug development and organic synthesis. The use of readily available starting materials and well-established reaction mechanisms makes this procedure suitable for both laboratory-scale synthesis and potential industrial scale-up.[1]
Experimental Protocols
Part 1: Synthesis of 2-Chloroacetylthiophene via Friedel-Crafts Acylation
This protocol details the acylation of thiophene with chloroacetyl chloride using a Lewis acid catalyst.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion generated from chloroacetyl chloride and the Lewis acid attacks the electron-rich thiophene ring, primarily at the 2-position.[2][3]
Materials:
-
Thiophene
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride (or another suitable Lewis acid such as ferric trichloride or titanium tetrachloride)[1]
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath to below 10 °C.[1]
-
Slowly add chloroacetyl chloride to the stirred solution.
-
In a separate, dry flask, prepare a slurry of the Lewis acid catalyst (e.g., anhydrous aluminum trichloride) in the same solvent.
-
Add the Lewis acid slurry portion-wise to the thiophene and chloroacetyl chloride mixture, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, slowly warm the reaction mixture to 25-30 °C and stir for 2-3 hours.[1]
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a dilute aqueous solution of hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-chloroacetylthiophene. The product can be further purified by vacuum distillation.
Part 2: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement
This protocol describes the conversion of 2-chloroacetylthiophene to 2-thiopheneacetic acid through a Favorskii rearrangement under basic conditions.[1]
Materials:
-
2-Chloroacetylthiophene (from Part 1)
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroacetylthiophene, water, and sodium hydroxide.[1]
-
Heat the mixture with stirring to a temperature between 50-90 °C for 2-3 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to between 7 and 9 with hydrochloric acid.[1]
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or byproducts.
-
Carefully acidify the aqueous layer to a pH of 0.5-1 with concentrated hydrochloric acid, which will cause the 2-thiopheneacetic acid to precipitate.[1]
-
Cool the mixture to 0 °C to maximize precipitation.[1]
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 2-thiopheneacetic acid.[1]
Part 3: Synthesis of this compound via Esterification
This protocol outlines the final esterification step to produce this compound. This is a standard Fischer esterification reaction.
Materials:
-
2-Thiopheneacetic acid (from Part 2)
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-thiopheneacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Thiophene, Chloroacetyl chloride | Anhydrous AlCl₃ | Dichloromethane | <10 then 25-30 | 2-3 | 2-Chloroacetylthiophene |
| 2 | 2-Chloroacetylthiophene | Sodium hydroxide | Water | 50-90 | 2-3 | 2-Thiopheneacetic Acid |
| 3 | 2-Thiopheneacetic Acid, Methanol | Sulfuric Acid | Methanol (excess) | Reflux | Varies | This compound |
Visualizations
Caption: Synthetic pathway for this compound from Thiophene.
References
Application Notes and Protocols: Synthesis of 3-(Thiophen-2-yl)coumarin Derivatives Using Methyl 2-thienylacetate and Their Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of coumarin derivatives utilizing Methyl 2-thienylacetate, focusing on the Knoevenagel condensation reaction. This document outlines a detailed protocol for the synthesis of 3-(thiophen-2-yl)coumarin, summarizes key quantitative data, and explores the potential application of these compounds in cancer research, including their proposed mechanism of action.
Introduction
Coumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities.[1] The incorporation of a thiophene moiety into the coumarin scaffold can enhance these biological activities, making 3-(thiophen-2-yl)coumarin derivatives promising candidates for drug discovery and development. This document details the synthesis of these valuable compounds from readily available starting materials.
Synthesis of 3-(Thiophen-2-yl)coumarin via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely employed method for the synthesis of coumarins.[1] It involves the base-catalyzed reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as this compound. The reaction proceeds through a condensation step followed by an intramolecular cyclization to form the coumarin ring.
Experimental Workflow
The general workflow for the synthesis of 3-(thiophen-2-yl)coumarin is depicted below.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-(thiophen-2-yl)coumarin from salicylaldehyde and this compound using piperidine as a catalyst.
Materials:
-
Salicylaldehyde
-
This compound
-
Piperidine
-
Ethanol (absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) and this compound (1.05 eq) in absolute ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting materials), remove the flask from the heat and allow it to cool to room temperature.
-
Upon cooling, a solid precipitate of 3-(thiophen-2-yl)coumarin should form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
For further purification, recrystallize the crude product from ethanol.
-
Dry the purified crystals under vacuum to obtain the final product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Quantitative Data
The following tables summarize the expected yield and reported cytotoxic activities of related coumarin derivatives.
Table 1: Synthesis of 3-Substituted Coumarins via Knoevenagel Condensation
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 2-4 h | ~85-95 |
| Substituted Salicylaldehydes | Various Phenylacetic Acids | N-Methylmorpholine | DMF | Not Specified | 61-91[2] |
| Salicylaldehydes | Malononitrile/Ethyl 2-cyanoacetate | Iron(III) Chloride | Ethanol | Not Specified | up to 72[2] |
Table 2: Cytotoxic Activity of Coumarin Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral Epidermoid Carcinoma) | 0.39 ± 0.07 | [3] |
| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung Carcinoma) | 0.70 ± 0.05 | [3] |
| Coumarin derivative 4 | HL60 (Leukemia) | 8.09 | [4] |
| Coumarin derivative 8b | HepG2 (Liver Carcinoma) | 13.14 | [4] |
| 3-acetyl coumarin-selenophene 2a | DU-145 (Prostate Carcinoma) | 20.0 | [5] |
Application in Cancer Research: Mechanism of Action
Coumarin derivatives, including those with a thiophene moiety, have demonstrated significant potential as anticancer agents.[6][7] One of the proposed mechanisms of action for their cytotoxic effects is the inhibition of the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation, survival, and apoptosis.[3][4]
Proposed PI3K/AKT Signaling Pathway Inhibition
The PI3K/AKT pathway is often hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Certain 3-(thiophen-2-yl)coumarin derivatives are thought to exert their anticancer effects by intervening in this pathway.
As illustrated in the diagram, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of AKT. Activated AKT promotes cell survival by activating anti-apoptotic proteins like Bcl-2 and stimulating cell proliferation through the mTOR pathway. 3-(Thiophen-2-yl)coumarin derivatives may inhibit the PI3K/AKT pathway, leading to a decrease in the phosphorylation of AKT. This, in turn, reduces the activity of downstream effectors, resulting in the suppression of cell proliferation and the induction of apoptosis in cancer cells.[3][4]
Conclusion
The synthesis of 3-(thiophen-2-yl)coumarin derivatives via the Knoevenagel condensation of this compound with salicylaldehydes offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The promising cytotoxic activities and the proposed mechanism of action through the inhibition of the PI3K/AKT signaling pathway highlight the importance of these compounds as scaffolds for the development of novel anticancer agents. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their potential in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-thienylacetate as a Substrate for Penicillin Amidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-thienylacetate as an acyl donor substrate for penicillin amidase (also known as penicillin G acylase) in the enzymatic synthesis of cephalosporin antibiotics. The information compiled herein, including experimental protocols and quantitative data, is intended to guide researchers in the development of biocatalytic processes for novel antibiotic production.
Introduction
Penicillin amidase (EC 3.5.1.11) is a versatile enzyme widely employed in the pharmaceutical industry for the synthesis of semi-synthetic β-lactam antibiotics.[1] Its primary industrial application is the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), a key precursor for many penicillins.[2] However, the enzyme's catalytic activity also extends to the transfer of acyl groups from various donors, such as esters and amides, to β-lactam nuclei like 7-aminocephalosporanic acid (7-ACA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA), enabling the synthesis of a wide range of cephalosporins.[3][4]
This compound contains the 2-thienylacetyl side chain, which is a constituent of the first-generation cephalosporin, cephalothin. The enzymatic synthesis of such cephalosporins offers a greener and more efficient alternative to traditional chemical methods. This document outlines the key considerations and methodologies for utilizing this compound in penicillin amidase-catalyzed reactions.
Key Considerations for Using this compound
A significant challenge in using this compound as a substrate in aqueous media is its low solubility. Research has shown its solubility to be approximately 8 ± 0.05 mM.[5] This limitation can impact reaction rates and overall product yield. To overcome this, researchers have often turned to more soluble derivatives, such as 2-thienylacetamide.[5] However, for specific applications or process designs, the use of the methyl ester may still be desirable. Strategies to enhance the availability of this compound in the reaction medium could include the use of co-solvents or biphasic systems, though these approaches require careful optimization to maintain enzyme activity and stability.
Quantitative Data Summary
While specific kinetic data for this compound with penicillin amidase is not extensively reported, the following tables provide relevant data for context and comparison with other substrates. The substitution of the phenylacetyl group with a 2-thienylacetyl group has been noted to cause a slight decrease in the catalytic constant (kcat) of penicillin amidase.
Table 1: Solubility of 2-Thienylacetic Acid Derivatives in Aqueous Solution [5]
| Compound | Abbreviation | Solubility (mM) |
| This compound | 2-TAM | 8 ± 0.05 |
| 2-Thienylacetamide | 2-TAA | 87 ± 0.75 |
| 2-Thienylacetohydroxamic acid | 2-TAH | 120 ± 1.65 |
Table 2: Kinetic Parameters of Penicillin G Acylase for Various Substrates
| Substrate | Nucleophile | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| Penicillin G | Water | 0.0227 | 0.7325 | - | [6] |
| Phenylglycine Methyl Ester | 6-APA | - | - | - | [7] |
| 2-Thienylacetyl group | 7-ACA | N/A | N/A | Slightly lower than phenylacetyl substrates | Qualitative observation |
Note: "N/A" indicates that specific data was not available in the searched literature.
Table 3: Optimal Conditions for Cephalothin Synthesis using a 2-Thienylacetyl Donor [5]
| Parameter | Optimal Value |
| Acyl Donor | 2-Thienylacetamide (as a proxy for 2-TAM) |
| Nucleophile | 7-Aminocephem-3-yl acetate (7-ACA) |
| pH | 6.5 |
| Temperature (°C) | 10-15 |
| Initial Acyl Donor Concentration (M) | 0.4 |
| Initial Nucleophile Concentration (M) | 0.1 |
| Maximum Conversion Yield (%) | 72 |
Experimental Protocols
The following protocols are provided as a starting point for the enzymatic synthesis of cephalosporins using this compound. Optimization of these protocols for specific enzyme preparations and reaction scales is recommended.
Protocol 1: Enzymatic Synthesis of a Cephalosporin using this compound
This protocol is adapted from the synthesis of cephalothin using a related substrate and should be optimized considering the low solubility of this compound.
Materials:
-
Immobilized Penicillin G Acylase (PGA)
-
This compound (2-TAM)
-
7-Aminocephalosporanic acid (7-ACA) or 7-Aminodesacetoxycephalosporanic acid (7-ADCA)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Hydrochloric acid (HCl, 1 M) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and pH stat
-
Temperature-controlled water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a solution of 7-ACA or 7-ADCA in 0.1 M phosphate buffer (pH 6.5) in the jacketed reactor. The concentration should be optimized, starting with a concentration of 0.1 M as a reference.[5]
-
Maintain the reaction temperature at 10-15°C using the circulating water bath.[5]
-
Due to the low solubility of this compound, it should be added to the reaction mixture in a controlled manner. A starting concentration approaching its solubility limit (around 8 mM) is advisable. For higher effective concentrations, a fed-batch approach or the use of a co-solvent system may be necessary.
-
-
Enzyme Addition and Reaction:
-
Add the immobilized penicillin G acylase to the reaction mixture. The amount of enzyme will depend on its specific activity and should be determined empirically.
-
Start the overhead stirrer to ensure adequate mixing.
-
Monitor the pH of the reaction. The synthesis reaction will result in a change in pH, which should be maintained at 6.5 using the pH stat with the addition of 1 M HCl.
-
-
Reaction Monitoring:
-
Withdraw samples at regular intervals (e.g., every 15-30 minutes).
-
Immediately quench the enzymatic reaction in the samples, for example, by adding an equal volume of a strong acid or organic solvent that precipitates the enzyme.
-
Analyze the samples by HPLC to determine the concentrations of this compound, the β-lactam nucleus, and the synthesized cephalosporin.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by removing the immobilized enzyme by filtration.
-
The cephalosporin product can be purified from the reaction mixture using techniques such as crystallization or chromatography.
-
Protocol 2: HPLC Analysis of the Reaction Mixture
This method provides a general guideline for the separation and quantification of the components in the reaction mixture.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized to achieve good separation. A starting point could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Standard Preparation:
-
Prepare stock solutions of this compound, the β-lactam nucleus (7-ACA or 7-ADCA), and the expected cephalosporin product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Generate a calibration curve for each compound by injecting a series of known concentrations.
Visualizations
Enzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of a cephalosporin using this compound as the acyl donor.
Caption: Workflow for enzymatic cephalosporin synthesis.
Logical Relationship of Key Reaction Components
This diagram shows the relationship between the substrates, enzyme, and products in the penicillin amidase-catalyzed reaction.
Caption: Key components in the enzymatic reaction.
Conclusion
The use of this compound as a substrate for penicillin amidase presents a viable route for the enzymatic synthesis of cephalosporins with a 2-thienylacetyl side chain. While its low aqueous solubility poses a challenge, this can be addressed through careful process design. The provided protocols and data serve as a foundation for further research and development in this area, paving the way for more sustainable and efficient production of valuable antibiotic compounds. Further investigation into the specific kinetic parameters of this substrate with penicillin amidase and the development of tailored analytical methods will be crucial for process optimization and scale-up.
References
- 1. Penicillin acylase-catalyzed synthesis of beta-lactam antibiotics in highly condensed aqueous systems: beneficial impact of kinetic substrate supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Enzymatic synthesis of cephalothin by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Methyl 2-thienylacetate: Detailed Application Notes and Protocols for HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the characterization of Methyl 2-thienylacetate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to offer robust and reliable frameworks for the qualitative and quantitative analysis of this compound, crucial for quality control, stability studies, and impurity profiling in drug development and chemical research.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The following protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Detection:
-
Wavelength: 254 nm is a common starting wavelength for aromatic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound.
5. Injection Volume:
-
10 µL
Data Presentation: HPLC Quantitative Data (Hypothetical)
The following table presents example quantitative data that could be obtained using the described HPLC method. This data would need to be experimentally determined and validated.
| Parameter | Value |
| Retention Time (RT) | ~8.5 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Linearity (r²) | >0.999 |
| Range | 0.5 - 100 µg/mL |
HPLC Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "Methyl 2-thienylacetate" by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude "Methyl 2-thienylacetate" using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the purification of this compound?
A: For a compound of moderate polarity like this compound, normal-phase column chromatography is the most effective method.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard and most effective choice.[1][2][3] If compound instability on silica is suspected, neutral alumina can be considered as an alternative.[4][5]
-
Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is recommended. The most common and effective combination is a mixture of n-hexane and ethyl acetate.[3][6] The ideal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve optimal separation.[7]
Q2: How do I determine the optimal solvent ratio for the mobile phase?
A: The optimal solvent ratio is determined using Thin Layer Chromatography (TLC). The objective is to find a solvent mixture that provides a clear separation between this compound and its impurities, with the target compound having a Retention Factor (Rf) value ideally between 0.3 and 0.4.[7]
TLC Procedure:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a test mixture of hexane and ethyl acetate (a good starting point is a 9:1 or 8:2 ratio).
-
Visualize the separated spots, typically under a UV lamp.
-
If the Rf value of the product spot is too low (near the baseline), increase the mobile phase polarity by adding more ethyl acetate.
-
If the Rf value is too high (near the solvent front), decrease the polarity by adding more hexane.
-
Adjust the ratio until the desired Rf is achieved.[7]
Q3: What is the best way to load the crude sample onto the column?
A: Proper sample loading is crucial for achieving sharp bands and good separation.[8] Two primary methods are recommended:
-
Wet Loading: Dissolve the crude this compound in the absolute minimum amount of the eluent or a slightly more polar, volatile solvent like dichloromethane.[7][8] Carefully apply the solution to the top of the silica bed using a pipette, taking care not to disturb the surface.[8] This method is fast but can lead to band broadening if too much solvent is used.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[4] Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[4] Carefully pour this powder onto the top of the packed column.[4] This method is often superior for larger sample quantities or for samples that are not very soluble in the eluent, as it typically results in sharper separation bands.[4]
Q4: My compound is not eluting from the column. What should I do?
A: This issue typically arises from the mobile phase being insufficiently polar to move the compound through the stationary phase.[9]
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. You can do this in a stepwise manner (e.g., from 95:5 to 90:10 hexane:ethyl acetate) and monitor the fractions by TLC. In some cases, a more polar solvent like dichloromethane might be needed as part of the mobile phase.[9] It's also possible, though less likely for this compound, that it has decomposed on the silica gel.[4]
Q5: All the components of my mixture are eluting together with the solvent front. How can I fix this?
A: This indicates that your mobile phase is too polar, causing all compounds to be poorly retained by the stationary phase.[9]
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture). Perform TLC analysis with less polar solvent systems to find a ratio that provides good separation and an appropriate Rf value for your target compound.[9]
Troubleshooting Guide
This table summarizes common problems encountered during the column chromatography of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate mobile phase polarity.[4] 2. Column was packed improperly (e.g., cracks, channels, or air bubbles).[10] 3. Sample was overloaded on the column. | 1. Optimize the mobile phase using TLC to achieve a product Rf of 0.3-0.4.[7] 2. Repack the column carefully using a slurry method to ensure a uniform bed. Avoid letting the column run dry.[3] 3. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Compound Elutes as a Streak (Tailing) | 1. The compound is too soluble in the mobile phase, leading to continuous elution.[4] 2. The sample was loaded in too much solvent, causing band broadening.[7] 3. Acidic silica interacting with the compound. | 1. When the desired compound begins to elute, you can sometimes switch to a slightly less polar mobile phase to sharpen the band. 2. Use the minimum volume of solvent for wet loading or opt for dry loading.[4][8] 3. While less common for esters, if acidic interactions are suspected, the silica can be neutralized by washing the column with the eluent containing a small amount of a base like triethylamine (e.g., 0.1-1%), though this may affect compound stability. |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase.[8] | 1. Always maintain the solvent level above the silica bed. If a crack appears, the separation efficiency is compromised, and the column may need to be repacked. |
| Slow or No Flow | 1. The column frit is clogged with very fine silica particles or sample impurities. 2. The silica gel is packed too tightly. | 1. Ensure the crude sample is filtered before loading if it contains particulates. Placing a thin layer of sand on top of the silica bed can help prevent disturbance.[8] 2. Apply gentle positive pressure (flash chromatography) to increase the flow rate. Be cautious not to exceed the pressure limits of the glass column.[8] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
1. Materials and Setup:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool, and sand
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Based on preliminary TLC analysis, prepare a sufficient volume of the optimal hexane:ethyl acetate solvent mixture. For example, if the optimal ratio is 9:1, mix 900 mL of n-hexane with 100 mL of ethyl acetate.
3. Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.[7]
-
Add a thin layer (~1 cm) of sand over the plug.[7]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g for 1 g of crude product) with the mobile phase.
-
Pour the silica slurry into the column. Swirl and tap the column gently to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[8]
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder as an even layer on top of the sand in the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Maintain the solvent head above the stationary phase at all times to prevent the column from running dry.
6. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Relationship between analyte, stationary, and mobile phases.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Common side products in the synthesis of "Methyl 2-thienylacetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 2-thienylacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound via two common methods: Fischer Esterification of 2-Thiopheneacetic Acid and the Grignard Reaction of a 2-Thienyl Grignard Reagent.
Route 1: Fischer Esterification of 2-Thiopheneacetic Acid
This method involves the acid-catalyzed reaction of 2-thiopheneacetic acid with methanol.
Frequently Asked Questions (FAQs):
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Q1: What are the most common impurities when using the Fischer esterification method?
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Q2: My reaction yield is low. How can I improve it?
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Q3: What are suitable acid catalysts for this reaction?
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A3: Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[5]
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Q4: The reaction mixture has turned dark or tarry. What could be the cause?
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A4: Thiophene rings can be sensitive to strong acidic conditions and high temperatures, which can lead to polymerization or degradation.[3] It is important to control the reaction temperature and use the minimum necessary amount of catalyst.
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Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately. |
| Equilibrium not sufficiently shifted towards products. | Use a larger excess of methanol (e.g., 10-20 equivalents). Consider using a Dean-Stark trap to remove water.[4] | |
| Presence of Unreacted 2-Thiopheneacetic Acid in Product | Incomplete reaction or inefficient work-up. | During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid.[5] |
| Product Contaminated with Water | Incomplete drying of the organic phase. | Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation. |
| Formation of Dark-Colored Byproducts | Decomposition of the thiophene ring. | Use a milder acid catalyst or a lower reaction temperature. Minimize the reaction time. |
Route 2: Grignard Reaction with 2-Thienylmagnesium Halide
This route typically involves the reaction of 2-thienylmagnesium bromide or chloride with an electrophile such as methyl chloroacetate or dimethyl carbonate.
Frequently Asked Questions (FAQs):
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Q1: What is a critical side product to be aware of in this synthesis?
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A1: A significant side product can be the regioisomeric impurity, methyl 2-(thiophen-3-yl)acetate. This can arise from the isomerization of the 2-thienylmagnesium halide to the more thermodynamically stable 3-thienylmagnesium halide. In a similar synthesis, a regioisomeric impurity was observed in a 12% yield.[1]
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-
Q2: How can I minimize the formation of the regioisomeric impurity?
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A2: The formation of the Grignard reagent should be conducted at a low temperature to minimize isomerization. The subsequent reaction with the electrophile should also be carried out at low temperatures.
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Q3: My Grignard reaction is not initiating. What should I do?
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A3: Ensure all glassware is flame-dried and reagents are anhydrous. A small crystal of iodine can be added to activate the magnesium turnings. Gentle heating may also be required to initiate the reaction.
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Q4: What are other potential side products in a Grignard reaction?
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A4: Other side products can include Wurtz coupling products (e.g., bithiophene) from the reaction of the Grignard reagent with unreacted alkyl halide, and products from the reaction with atmospheric carbon dioxide or moisture.
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Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Poor formation of the Grignard reagent. | Ensure strictly anhydrous conditions. Use fresh, high-quality magnesium turnings and dry solvent (e.g., THF or diethyl ether). |
| Reaction with atmospheric CO₂ or H₂O. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Presence of Methyl 2-(thiophen-3-yl)acetate | Isomerization of the Grignard reagent. | Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and use it immediately. Perform the reaction with the electrophile at a low temperature. |
| Formation of Bithiophene | Wurtz coupling. | Add the solution of the alkyl halide (used to form the Grignard reagent) slowly to the magnesium to maintain a low concentration of the halide. |
| Difficult Purification | Similar polarities of the product and side products. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Purity can be assessed by GC-MS or NMR. |
Summary of Potential Side Products
| Synthetic Route | Common Side Products | Typical Formation (%) | Mitigation Strategies |
| Fischer Esterification | 2-Thiopheneacetic Acid (unreacted) | Variable | Use excess methanol, remove water, increase reaction time. |
| Methanol (unreacted) | Variable | Remove by evaporation or aqueous work-up. | |
| Water | Stoichiometric | Remove during reaction (Dean-Stark) or work-up. | |
| Thiophene-based polymers/tars | Low (qualitative) | Use milder conditions (lower temp., less acid). | |
| Grignard Reaction | Methyl 2-(thiophen-3-yl)acetate | Can be significant (e.g., up to 12% in a related synthesis)[1] | Low-temperature synthesis of Grignard reagent. |
| Bithiophene | Low to moderate | Slow addition of alkyl halide during Grignard formation. | |
| 2-Thiophenecarboxylic acid | Low | Maintain an inert atmosphere to exclude CO₂. | |
| Thiophene | Low | Maintain an inert atmosphere to exclude moisture. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Thiopheneacetic Acid
Materials:
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2-Thiopheneacetic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate or Diethyl ether
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiopheneacetic acid (1.0 eq) in an excess of methanol (10-20 eq).
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Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
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Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[5]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis via 2-Thienylmagnesium Bromide
Materials:
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2-Bromothiophene
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Magnesium turnings
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Iodine (a small crystal)
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Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
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Methyl chloroacetate
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Saturated Ammonium Chloride (NH₄Cl) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of the Grignard Reagent:
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Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
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Place magnesium turnings (1.1 eq) in the flask.
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.
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Add a small portion of the 2-bromothiophene solution to the magnesium. If the reaction does not start, gently warm the flask.
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Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes.
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Reaction with Methyl Chloroacetate:
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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Prepare a solution of methyl chloroacetate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the methyl chloroacetate solution dropwise to the stirred Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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Work-up:
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Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from the regioisomeric impurity and other side products.
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Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Thiopheneacetic Acid via Favorskii Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thiopheneacetic acid using the Favorskii rearrangement.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of 2-thiopheneacetic acid from 2-chloroacetylthiophene.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Thiopheneacetic Acid | Incomplete Reaction: The rearrangement may not have gone to completion. | - Increase Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range of 50-90°C. Temperatures that are too low can result in a sluggish reaction.[1] |
| Side Reactions: Formation of byproducts can reduce the yield of the desired product. | - Control Temperature: Avoid excessive heating, as higher temperatures can promote the formation of byproducts.[1]- Optimize Base Concentration: Use the recommended molar ratio of 2-chloroacetylthiophene to sodium hydroxide, which is between 1:2 and 1:3.[1] | |
| Sub-optimal pH for Precipitation: The product may not fully precipitate if the pH is not acidic enough. | - Ensure Low pH: Adjust the pH of the aqueous layer to 0.5-1 with hydrochloric acid to ensure complete precipitation of the carboxylic acid.[1] | |
| Formation of Impurities/Byproducts | High Reaction Temperature: Elevated temperatures can lead to the formation of unidentified byproducts, which complicates purification and lowers the yield.[1] | - Maintain Optimal Temperature: Strictly control the reaction temperature, keeping it within the 50-90°C range.[1] |
| Presence of α,α'-dihalo ketone impurity: If the starting material contains dihalogenated species, this can lead to the formation of α,β-unsaturated carbonyl compounds. | - Use Pure Starting Material: Ensure the purity of the 2-chloroacetylthiophene starting material. | |
| Difficult Product Isolation and Purification | Emulsion during Extraction: The presence of unreacted starting material or byproducts can lead to the formation of an emulsion during the ethyl acetate extraction. | - Break Emulsion: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Centrifugation: If the emulsion persists, centrifugation can aid in separating the layers. |
| Oily Product: The final product may initially appear as an oil instead of a solid. | - Induce Crystallization: Scratch the inside of the flask with a glass rod to induce crystallization.- Trituration: Triturate the oil with a non-polar solvent like hexane to solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Favorskii rearrangement of 2-chloroacetylthiophene?
A1: The recommended temperature range for the rearrangement reaction is between 50 and 90°C.[1] Exceeding this temperature can lead to an increase in byproducts and a decrease in the overall yield and purity of 2-thiopheneacetic acid.[1]
Q2: What is the ideal molar ratio of 2-chloroacetylthiophene to sodium hydroxide?
A2: The suggested molar ratio of 2-chloroacetylthiophene to sodium hydroxide is in the range of 1:2 to 1:3.[1] Using a sufficient excess of base helps to ensure the complete consumption of the starting material.
Q3: What are some common side reactions to be aware of?
A3: While specific byproducts for this reaction are not extensively detailed in the literature, general side reactions in Favorskii rearrangements can include the formation of α,β-unsaturated carbonyl compounds if α,α'-dihaloketones are present as impurities. Additionally, for substrates that cannot form an enolate, a pseudo-Favorskii rearrangement may occur.
Q4: My final product is an oil and won't solidify. What should I do?
A4: If the 2-thiopheneacetic acid product is an oil, you can try to induce crystallization by scratching the inner surface of the flask with a glass rod. If that fails, trituration of the oil with a non-polar solvent like hexane can help to remove impurities and promote solidification.
Q5: What is the purpose of the ethyl acetate extraction before acidifying to a very low pH?
A5: The extraction with ethyl acetate at a pH of 7-9 is performed to remove any neutral organic impurities from the aqueous layer.[1] The desired 2-thiopheneacetic acid product exists as its water-soluble carboxylate salt at this pH and remains in the aqueous phase. This step is crucial for obtaining a purer final product upon acidification.
Experimental Protocols
Synthesis of 2-Chloroacetylthiophene (Precursor)
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In a reaction vessel, combine thiophene and 2-chloroacetyl chloride.
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Cool the mixture to below 10°C with stirring.
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Slowly add anhydrous aluminum trichloride in portions, maintaining the temperature below 10°C.
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After the addition is complete, slowly warm the mixture to 25-30°C and stir for 2-3 hours.
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Carefully pour the reaction mixture into a cold (below 0°C) aqueous solution of hydrochloric acid for acidolysis.
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Stir the mixture for 1-2 hours.
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Separate the organic layer and wash it with water to obtain 2-chloroacetylthiophene.[1]
Favorskii Rearrangement for 2-Thiopheneacetic Acid Synthesis
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Dissolve 2-chloroacetylthiophene in water.
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Add a solution of sodium hydroxide.
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Heat the mixture with stirring to a temperature between 50-90°C for 2-3 hours.
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Cool the reaction mixture to room temperature.
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Adjust the pH to 7-9 with hydrochloric acid.
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Extract the mixture with ethyl acetate to remove neutral impurities.
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Separate the aqueous layer and adjust its pH to 0.5-1 with hydrochloric acid.
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Cool the acidic solution to 0°C to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 2-thiopheneacetic acid.[1]
Visualizations
Favorskii Rearrangement Mechanism
References
Technical Support Center: Optimization of Catalyst Loading in Methyl 2-thienylacetate Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of catalyst loading in cross-coupling reactions involving Methyl 2-thienylacetate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For more reactive substrates or highly active catalyst systems, loadings as low as 0.2 mol% have been reported to be effective in similar thiophene couplings.[1] It is always recommended to perform a systematic screening of the catalyst loading to find the optimal conditions for your specific reaction.
Q2: How does catalyst loading affect the outcome of the reaction?
A2: Catalyst loading directly impacts the reaction rate, yield, purity, and cost-effectiveness of the synthesis.
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Higher catalyst loading can increase the reaction rate and potentially lead to higher conversion of starting materials. However, it may also increase the formation of side products and complicates the purification process.[1]
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Lower catalyst loading is more economical and can minimize side reactions, leading to a purer product. However, it may result in an incomplete or very slow reaction.[1] A balance must be struck to achieve a high yield of the desired product in a reasonable timeframe with minimal impurities.
Q3: When should I consider increasing the catalyst loading?
A3: Increasing the catalyst loading should be considered when you observe a sluggish or incomplete reaction, even after optimizing other parameters like temperature, solvent, and base. For challenging substrates, higher catalyst loadings may be necessary to achieve a reasonable reaction rate and yield.[2] It is advisable to increase the loading incrementally (e.g., from 1 mol% to 2 mol%) and monitor the effect on the reaction.[2]
Q4: What are the signs of catalyst deactivation, and how can I mitigate it?
A4: A common sign of catalyst deactivation is the reaction stalling before completion, often accompanied by the formation of a black precipitate (palladium black).[3] This can be caused by the presence of oxygen, high reaction temperatures, or impurities in the reagents or solvents.[3][4] To mitigate catalyst deactivation, ensure all solvents and reagents are thoroughly degassed, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, and consider using a more stable precatalyst or adding the catalyst in portions over the course of the reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). For particularly challenging couplings, higher loadings may be required.[2] |
| Catalyst Inactivity | Ensure the use of a fresh, high-quality palladium catalyst and that phosphine ligands are free of oxidation.[4] For Pd(II) precatalysts, consider a pre-reduction step before adding the substrates.[2] |
| Inappropriate Ligand | Screen different phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands (e.g., Buchwald-type ligands) can be more effective.[6] |
| Ineffective Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[1] The strength and solubility of the base can significantly impact the reaction outcome. |
| Reagent Impurity | Purify starting materials, including this compound and the coupling partner. Use anhydrous and degassed solvents to avoid catalyst poisoning.[2][4] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading once optimal conditions are established. |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[7] |
| Incorrect Catalyst-to-Ligand Ratio | An improper ratio can lead to undesired side reactions. Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[5] |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition and promote side reactions. Try lowering the reaction temperature. |
Data Presentation
The following tables provide illustrative examples of how catalyst loading can affect the outcome of common cross-coupling reactions with a substrate like this compound. The actual results will vary depending on the specific reaction conditions.
Table 1: Illustrative Effect of Palladium Catalyst Loading on Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Catalyst Loading (mol%) | Typical Yield (%) | Typical Reaction Time (hours) | Notes |
| 0.5 | 75-85 | 12-24 | Economical, but may require longer reaction times or higher temperatures. |
| 1.0 | 85-95 | 4-8 | A good starting point for many reactions, balancing efficiency and cost. |
| 2.0 | >90 | 2-4 | Often provides excellent yields in a shorter time, but at a higher cost. |
| 5.0 | >90 | 1-2 | May be necessary for challenging substrates, but increases the risk of side products and complicates purification. |
Table 2: Illustrative Effect of Palladium Catalyst Loading on Heck Coupling of this compound with an Alkene
| Catalyst Loading (mol%) | Typical Yield (%) | Byproduct Formation | Notes |
| 0.1 | 60-75 | Low | May result in incomplete conversion. |
| 0.5 | 75-90 | Moderate | A good balance for many Heck reactions. |
| 1.0 | >85 | Moderate to High | Can lead to increased catalyst decomposition (palladium black). |
| 2.0 | >85 | High | Higher risk of side reactions and purification challenges. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas three times.
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Under a positive pressure of the inert gas, add the palladium catalyst.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting low conversion rates in "Methyl 2-thienylacetate" reactions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving the synthesis or derivatization of Methyl 2-thienylacetate.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 2-thienylacetic acid with methanol is resulting in a low yield. What are the most common causes?
Low conversion in Fischer esterification is typically due to issues related to reaction equilibrium, catalyst activity, or reactant quality. Key factors include:
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Water Presence: Esterification is a reversible reaction that produces water. Any water present at the start or generated during the reaction can shift the equilibrium back towards the reactants, reducing the yield.[1]
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Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a slow reaction that does not reach completion in a reasonable timeframe.[2]
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Reaction Temperature: While higher temperatures generally increase the reaction rate, an insufficient temperature will lead to a slow conversion.[2][3][4]
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Purity of Reactants: Impurities in either the 2-thienylacetic acid or the methanol can interfere with the reaction. Ensure the acid is dry and the methanol is anhydrous.
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Reaction Time: The reaction may simply not have been allowed to run long enough to reach equilibrium.
Q2: How can I effectively remove water from my esterification reaction?
Water removal is critical for driving the reaction toward the product side and achieving high conversion. Common laboratory techniques include:
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Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a highly effective method for continuously removing water as it is formed.
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Use of a Drying Agent: Adding molecular sieves (e.g., 4 Å) to the reaction mixture can sequester water.[5]
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Using Excess Reactant: Employing a large excess of the alcohol (methanol) can help shift the equilibrium towards the product side, although this may complicate purification.
Q3: What type and concentration of acid catalyst is optimal?
Strong protic acids are the most common catalysts for esterification.
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Catalyst Type: Concentrated sulfuric acid (H₂SO₄) is a very common and effective catalyst.[2] p-Toluenesulfonic acid (p-TsOH) is another solid, easy-to-handle alternative.
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Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate. Typically, a catalytic amount ranging from 1-5 mol% relative to the limiting reagent is sufficient. Higher concentrations can sometimes lead to side reactions or decomposition, particularly at elevated temperatures.
Q4: Could side reactions be responsible for my low yield of this compound?
Yes, side reactions can consume starting materials or the desired product. At high temperatures with a strong acid catalyst, potential side reactions include:
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Decarboxylation: Although it typically requires higher temperatures, some thiophene acetic acids can be susceptible to decarboxylation.
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Ether Formation: The acid-catalyzed dehydration of methanol to form dimethyl ether can occur at higher temperatures.
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Thiophene Ring Reactions: The thiophene ring itself can undergo acid-catalyzed polymerization or other side reactions, especially if the reaction is overheated or the acid concentration is too high.
Q5: How do I know if my starting materials are of sufficient purity?
Purity is paramount for achieving high yields.
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2-Thienylacetic Acid: Verify its melting point. The presence of water or other impurities can be checked by ¹H NMR or IR spectroscopy. Ensure the material is thoroughly dried before use.
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Methanol: Use of anhydrous methanol is highly recommended. Commercially available anhydrous grades are suitable. If in doubt, methanol can be distilled from magnesium methoxide.[6]
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Solvents: All solvents, especially those used for azeotropic distillation, should be anhydrous.
Troubleshooting Workflow
If you are experiencing low conversion rates, follow this logical troubleshooting workflow to identify the root cause.
Caption: A logical workflow for troubleshooting low reaction yields.
Fischer Esterification Mechanism & Equilibrium
Understanding the reversible nature of the Fischer esterification is key to troubleshooting. The reaction is acid-catalyzed and proceeds through a tetrahedral intermediate. The presence of water can easily reverse the final step, regenerating the starting materials.
Caption: The equilibrium of the acid-catalyzed Fischer esterification.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related derivatives under different experimental conditions.
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
| 2-Thienylacetyl chloride | Dry Methanol | Stirring for 30 min, then work-up with NaHCO₃ solution | 82% | [6] |
| This compound | Morpholine | Cp₂ZrCl₂, DEMS, PhMe, 80 °C, 20 h (Amidation reaction) | 88% | [5] |
| Ethyl 6-acetylthio-3-ethoxyhexa-2,4-dienoate | N/A | 97% H₂SO₄ on SiO₂ in CH₂Cl₂, 0 °C, 20 min (Cyclodehydration) | 84% |
Key Experimental Protocols
Protocol 1: Synthesis of this compound from Acid Chloride [6]
This procedure provides a high-yield method that avoids the equilibrium limitations of Fischer esterification.
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Preparation of Acid Chloride: 3-Thienylacetic acid (4.50 g, 32 mmol) is combined with thionyl chloride (3.5 mL, 1.5 equiv.) and heated at 60°C for 2 hours. Excess thionyl chloride is evaporated to yield the crude acid chloride. A similar procedure can be applied to 2-thienylacetic acid.
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Esterification: 2-Thienylacetyl chloride (1.25 g, 7.8 mmol) is added to dry methanol (3 mL) with stirring.
-
Reaction Time: The mixture is stirred for 30 minutes at room temperature.
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Work-up: Saturated sodium bicarbonate solution (5 mL) is added, and the solution is extracted with dichloromethane (10 mL). The organic layer is dried (e.g., with MgSO₄), filtered, and the solvent is removed in vacuo.
-
Purification: The crude ester can be purified by distillation to yield pure this compound. A reported yield for this method is 82%.[6]
Protocol 2: Preparation of 2-(thien-2-yl)acetohydrazide from this compound [7]
This protocol details a common derivatization of the target ester.
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Reaction Setup: A solution of this compound (1.0 g) and hydrazine hydrate (2.8 mL of a 55% aqueous solution) in ethanol (5.0 mL) is prepared.
-
Reaction Conditions: The solution is stirred for 1 hour at 80°C.
-
Isolation: The reaction mixture is concentrated under reduced pressure.
-
Purification: The resulting residue is washed successively with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL). The product can be recrystallized from ethanol to yield the pure hydrazide (reported yield: 75%).[7]
References
Scaling up the synthesis of "Methyl 2-thienylacetate" for industrial applications
Technical Support Center: Industrial Synthesis of Methyl 2-thienylacetate
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A: The most straightforward and industrially viable method is the Fischer-Speier esterification of 2-thiopheneacetic acid with methanol using a strong acid catalyst, such as sulfuric acid. This method is cost-effective and utilizes readily available materials. Alternative methods may involve reactions with Grignard reagents or organolithium compounds, but these can be more complex and costly to scale.[1][2]
Q2: Why is my reaction yield of this compound consistently low? A: Low yields are often traced back to several key factors:
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Incomplete Reaction: The esterification reaction is reversible. Ensure sufficient catalyst is used and consider methods to remove water as it forms to drive the equilibrium towards the product.[2]
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Impure Starting Materials: The purity of 2-thiopheneacetic acid is crucial. Impurities can lead to side reactions and inhibit the catalyst.
-
Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled. Insufficient heating can result in an incomplete reaction, while excessive heat can lead to product degradation.[3]
Q3: I'm observing significant byproduct formation. What are the likely impurities and how can I minimize them? A: Common byproducts can include unreacted 2-thiopheneacetic acid and polymers formed from side reactions. If using synthesis routes involving Grignard reagents, regioisomers can be a significant impurity and are often difficult to separate.[1][4] To minimize byproducts:
-
Control Stoichiometry: Use a slight excess of methanol to ensure full conversion of the carboxylic acid.
-
Optimize Temperature: Maintain the optimal reaction temperature to avoid degradation and polymerization.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
Q4: My synthesis works well on a lab scale but fails to go to completion upon scale-up. What should I investigate? A: Scale-up challenges are common in chemical synthesis.[6] Key areas to investigate include:
-
Mixing Efficiency: Inadequate agitation in larger reactors can lead to poor mass and heat transfer, resulting in localized temperature gradients and incomplete reactions.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to maintain a consistent temperature. Ensure your reactor's heating system is adequate.
-
Reagent Addition: The rate of addition for catalysts or reactants may need to be adjusted for larger volumes to control the reaction rate and temperature.[7]
Q5: What is the recommended method for purifying industrial-scale batches of this compound? A: For industrial quantities, purification typically involves:
-
Neutralization and Extraction: After the reaction, the mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with a suitable organic solvent.
-
Washing: The organic layer is washed with water and/or brine to remove water-soluble impurities and salts.
-
Distillation: The final purification step is typically fractional distillation under reduced pressure to isolate the pure this compound from the solvent and any high-boiling impurities.[8]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Presence of Water: Water in the reactants or solvent can inhibit the esterification reaction.[3] 3. Insufficient Reaction Time/Temp: The reaction may not have reached equilibrium. | 1. Use a fresh, anhydrous acid catalyst. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water azeotropically. 3. Monitor the reaction via TLC or GC. If starting material is present, extend the reaction time or slightly increase the temperature.[3] |
| Low Purity / Presence of Byproducts | 1. Side Reactions: Overheating can cause degradation or polymerization. 2. Incomplete Work-up: Residual acid or starting materials remain. | 1. Maintain strict temperature control. Optimize the reaction temperature to find a balance between reaction rate and byproduct formation. 2. Ensure thorough neutralization and washing during the aqueous work-up. Multiple extractions may be necessary. |
| Difficulty with Product Isolation | 1. Emulsion Formation: Vigorous mixing during aqueous work-up can create stable emulsions, especially at a larger scale.[7] 2. Product is an Oil: The product may not crystallize easily, making isolation difficult.[3] | 1. During extraction, use gentle inversions instead of vigorous shaking. Adding brine can help break emulsions. At pilot scale, consider using a deemulsifying agent.[7] 2. Purification by vacuum distillation is the preferred method for oily products. If crystallization is attempted, try trituration with a non-polar solvent like hexane to induce solidification.[3] |
| Reaction Fails on Scale-Up | 1. Poor Mixing: Inefficient stirring in large reactors.[6] 2. Inadequate Heat Transfer: The reactor cannot maintain the target temperature. | 1. Verify that the reactor's impeller design and speed are sufficient for the reaction volume and viscosity. 2. Profile the reactor's heating/cooling capabilities. It may be necessary to adjust batch size or use a reactor with a better heat-transfer coefficient. |
Data Presentation
Table 1: Optimization of Esterification Reaction Conditions (Illustrative Data)
This table illustrates how varying reaction parameters can influence product yield in a typical esterification, similar to the synthesis of methyl acetate.[2][9]
| Parameter | Range Studied | Effect on Yield | Optimal Condition (Example) |
| Methanol to Acid Ratio (mol/mol) | 1:1 to 5:1 | Increasing the ratio drives the equilibrium, improving yield. | 3:1 |
| Catalyst Concentration (H₂SO₄, % w/w) | 1% to 5% | Higher concentration increases reaction rate, but may also increase side reactions. | 3% |
| Temperature (°C) | 50°C to 80°C | Higher temperature increases the reaction rate. | 65°C (Reflux) |
| Reaction Time (hours) | 2 to 12 hours | Yield increases with time until equilibrium is reached. | 8 hours |
Experimental Protocols
Protocol: Fischer-Speier Esterification for this compound
This protocol describes a standard lab-scale synthesis that can be adapted for scale-up.
Materials:
-
2-Thiopheneacetic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Suitable organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-thiopheneacetic acid and anhydrous methanol (e.g., 3 molar equivalents).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 3% w/w of the carboxylic acid) to the mixture. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with an organic solvent (e.g., 3x with diethyl ether).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
- 1. air.unimi.it [air.unimi.it]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. benchchem.com [benchchem.com]
- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 5. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 19432-68-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Managing reaction temperature for selective synthesis of "Methyl 2-thienylacetate" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of Methyl 2-thienylacetate and its derivatives. The primary focus is on managing reaction temperature to control selectivity and maximize yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, with a focus on the role of reaction temperature.
Issue 1: Low Yield of the Desired Product
-
Symptom: The overall yield of the reaction is significantly lower than expected.
-
Possible Cause: The reaction temperature may be too low, leading to a slow reaction rate and incomplete conversion.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 5-10°C intervals. Monitor the reaction progress at each stage using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Optimize Reaction Time: At a slightly elevated temperature, the reaction may reach completion faster. Determine the optimal reaction time to avoid potential side reactions.
-
Catalyst Activity: Ensure the catalyst is active. In the case of Friedel-Crafts reactions using Lewis acids like AlCl₃, ensure anhydrous conditions as moisture can deactivate the catalyst.[1] For solid acid catalysts like zeolites, proper activation through calcination is crucial.[1]
-
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
-
Symptom: A significant amount of an undesired regioisomer is formed alongside the target molecule. For instance, in the acylation of a substituted thiophene, substitution occurs at an unintended position.
-
Possible Cause: The reaction temperature may be too high, favoring the formation of the thermodynamically more stable isomer over the kinetically favored one.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature. For many electrophilic substitutions, starting at 0°C or even lower can significantly enhance the selectivity for the kinetic product.[2] For highly reactive intermediates, temperatures as low as -80°C may be necessary to achieve high regioselectivity.[3]
-
Controlled Addition of Reagents: Add the electrophile or catalyst slowly and at a low temperature to maintain control over the reaction exotherm and prevent localized temperature increases.
-
Choice of Catalyst: Milder Lewis acids (e.g., ZnCl₂, SnCl₄) can sometimes offer better selectivity compared to stronger ones (e.g., AlCl₃) that may promote isomer equilibration at higher temperatures.[1][4]
-
Issue 3: Formation of Polymeric Byproducts or Tar
-
Symptom: The reaction mixture becomes dark and viscous, and a significant amount of insoluble material (tar) is formed, complicating purification and reducing the yield.
-
Possible Cause: The reaction temperature is too high, leading to polymerization of the thiophene ring or decomposition of the product. Thiophene and its derivatives can be prone to polymerization in the presence of strong acids and high temperatures.[1][2]
-
Troubleshooting Steps:
-
Maintain the Lowest Effective Temperature: It is crucial to find the lowest temperature at which the reaction proceeds at a reasonable rate.[2] For many acylation reactions, conducting the initial addition at 0°C and then allowing the reaction to proceed at room temperature is a good starting point.[2]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization.[2]
-
Solvent and Reagent Purity: Use high-purity, dry solvents and reagents to avoid impurities that could initiate polymerization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the selective synthesis of this compound derivatives?
A1: The optimal temperature is highly dependent on the specific reaction, substrates, and catalyst used. For Friedel-Crafts acylation reactions, a broad range from 30°C to 150°C has been reported.[4] However, for achieving high selectivity, lower temperatures are often preferred. For instance, some acylation reactions are best performed between 0°C and room temperature.[2] In cases where highly reactive organometallic intermediates are used, such as in the synthesis of dithienyl-glycolates, temperatures as low as -80°C are employed to ensure regioselectivity.[3]
Q2: How does temperature influence the regioselectivity of electrophilic substitution on the thiophene ring?
A2: Temperature can be a critical factor in controlling which isomer is formed. Generally, lower temperatures favor the formation of the kinetic product (the product that is formed fastest), while higher temperatures can lead to the formation of the thermodynamic product (the most stable product), which may be an undesired isomer. This is because higher temperatures provide the necessary energy for the initially formed kinetic product to rearrange to the more stable thermodynamic isomer.
Q3: Can increasing the reaction temperature always improve the yield?
A3: Not necessarily. While a higher temperature can increase the reaction rate and lead to a higher conversion of starting materials, it can also decrease the selectivity towards the desired product and promote the formation of byproducts like polymers and tars.[1] An excessively high temperature can also lead to the volatilization of volatile reactants like thiophene, which would decrease the overall yield.[5] Therefore, it is essential to find an optimal temperature that balances reaction rate and selectivity.
Q4: What are the signs that my reaction temperature is too high?
A4: Common indicators of an excessively high reaction temperature include:
-
A noticeable darkening of the reaction mixture, often to a dark brown or black color.
-
The formation of a viscous or solid precipitate (tar or polymer).
-
A decrease in the selectivity for the desired product, as observed by an increase in the number and intensity of byproduct spots on a TLC plate or peaks in a GC chromatogram.
-
A lower than expected isolated yield after purification, even if the starting material appears to be fully consumed.
Data on Temperature Effects in Thiophene Acylation
The following table summarizes the impact of reaction temperature on the conversion and selectivity in the acylation of thiophene, which is a key step in the synthesis of many this compound derivatives.
| Reaction Temperature (°C) | Conversion of Thiophene (%) | Selectivity for 2-acetylthiophene (%) | Observations | Reference |
| 40 | < 40% (after 0.5h) | High | Low conversion rate. | [5] |
| 60 | ~100% (after 2h) | 98.6% | Good balance of conversion and selectivity. | [5] |
| 80 | 96.3% (after 5h) | High | High conversion with good selectivity. | [6] |
| >80 | Decreased Yield | Decreased | Thiophene volatilization becomes significant, leading to lower yields. The selectivity for 2-acetylthiophene can also decrease. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene at Controlled Temperature
This protocol describes a general method for the acetylation of thiophene, which can be adapted for the synthesis of various acylated this compound precursors.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and under a nitrogen atmosphere, add thiophene (1.0 eq) and a dry solvent (e.g., dichloromethane or benzene).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: While maintaining the temperature at 0°C, slowly add a Lewis acid catalyst (e.g., stannic chloride, 1.0 eq) dropwise from the dropping funnel over a period of 30-40 minutes with vigorous stirring.[2]
-
Acylating Agent Addition: After the catalyst addition is complete, add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Low-Temperature Lithiation for Regioselective Synthesis
This protocol is adapted from the synthesis of a dithienyl-glycolate precursor and demonstrates the use of very low temperatures to control regioselectivity.[3]
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the starting bromothiophene derivative (1.0 eq) and dimethyl oxalate (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -80°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (0.95 eq) dropwise to the cooled solution via a syringe.
-
Reaction: Stir the reaction mixture at -80°C for 30 minutes. Monitor the reaction for completion by TLC analysis.
-
Quenching: Quench the reaction at -80°C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
Visualization of Temperature Effects
The following diagram illustrates the conceptual relationship between reaction temperature and the product distribution in a typical electrophilic substitution reaction on a thiophene derivative, where both a kinetic and a thermodynamic product can be formed.
Caption: Temperature's impact on product selectivity.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-thienylacetate and Ethyl 2-thienylacetate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of precursor molecules is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the reactivity of Methyl 2-thienylacetate and Ethyl 2-thienylacetate, two closely related esters of significant interest in medicinal chemistry and materials science. While direct comparative kinetic studies are not extensively available in the public domain, this guide synthesizes established principles of organic chemistry to predict and explain their relative reactivity in common transformations.
Executive Summary
This compound and Ethyl 2-thienylacetate are valuable building blocks in organic synthesis. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the alkoxy leaving group. In general, This compound is expected to be more reactive than Ethyl 2-thienylacetate in nucleophilic acyl substitution reactions. This difference is attributed to the smaller steric profile of the methyl group compared to the ethyl group, which allows for easier access of nucleophiles to the reaction center.
Physicochemical Properties
A subtle difference in their physical properties, arising from the change in the alkyl group, can influence their handling and reaction conditions.
| Property | This compound | Ethyl 2-thienylacetate |
| Molecular Formula | C₇H₈O₂S | C₈H₁₀O₂S |
| Molecular Weight | 156.20 g/mol [1] | 170.23 g/mol [2] |
| Boiling Point | ~218-220 °C (estimated) | ~235-237 °C (estimated) |
| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. |
Reactivity Comparison: Theoretical Framework and Experimental Considerations
The primary modes of reaction for these esters include hydrolysis, amidation, transesterification, and condensation reactions. The subtle structural difference between the methyl and ethyl esters leads to predictable differences in their reaction rates.
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis : This is a reversible process.[3] The reaction is initiated by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4]
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[5]
Comparative Reactivity : In both acid- and base-catalyzed hydrolysis, This compound is expected to hydrolyze at a faster rate than Ethyl 2-thienylacetate . This is primarily due to steric hindrance . The larger ethyl group in Ethyl 2-thienylacetate provides a greater steric shield around the carbonyl carbon, making it more difficult for the nucleophile (water or hydroxide) to approach and attack.[6][7] Studies on simpler esters have shown that ethyl esters hydrolyze approximately 2-3 times slower than the corresponding methyl esters.[6]
Amidation
The reaction of esters with amines to form amides is a crucial transformation in the synthesis of many pharmaceuticals. This reaction typically requires elevated temperatures or the use of a catalyst.
Comparative Reactivity : Similar to hydrolysis, the rate of amidation is influenced by steric factors. Therefore, This compound is anticipated to react more readily with amines than Ethyl 2-thienylacetate . The less hindered nature of the methyl ester allows for a more facile nucleophilic attack by the amine.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases.[8]
Comparative Reactivity : The principles of steric hindrance also apply to transesterification. When reacting with another alcohol, This compound will likely undergo transesterification more rapidly than Ethyl 2-thienylacetate . The departure of the smaller methoxide leaving group is also generally more favorable than the departure of the ethoxide group.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[9][10]
Comparative Reactivity : The first step of the Claisen condensation involves the deprotonation of the α-carbon to form an enolate. The acidity of the α-protons is not significantly different between the two esters. However, the subsequent nucleophilic attack of the enolate on the carbonyl group of a second ester molecule is subject to steric effects. Consequently, This compound would be expected to be a better acceptor in a Claisen condensation than Ethyl 2-thienylacetate , leading to potentially higher yields or faster reaction times under identical conditions.
Experimental Protocols
While specific optimized protocols for every reaction are developed on a case-by-case basis, the following provides a general methodology for the hydrolysis and amidation of these esters.
General Experimental Protocol for Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution : Dissolve the ester (Methyl or Ethyl 2-thienylacetate, 1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition : Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH, 1.1 to 1.5 equivalents), to the ester solution.
-
Heating : Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Work-up : After completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.
-
Extraction and Purification : Extract the resulting 2-thienylacetic acid with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or chromatography.
General Experimental Protocol for Amidation
-
Reactant Mixture : In a sealed reaction vessel, combine the ester (Methyl or Ethyl 2-thienylacetate, 1 equivalent) with the desired amine (primary or secondary, 1 to 3 equivalents). A solvent may or may not be necessary depending on the reactants.
-
Heating : Heat the mixture, often to temperatures above 100 °C. The reaction can be monitored by TLC or GC.
-
Work-up : Upon completion, cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure.
-
Purification : The resulting amide can be purified by recrystallization, distillation, or column chromatography to remove any unreacted starting materials and byproducts.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms discussed.
References
- 1. Methyl thiophen-2-acetate | C7H8O2S | CID 88055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. psiberg.com [psiberg.com]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Comparative analysis of different synthetic routes to "Methyl 2-thienylacetate"
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-thienylacetate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages concerning yield, cost of starting materials, reaction conditions, and scalability. This guide provides a comparative analysis of three prominent synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and requirements.
| Parameter | Route 1: Fischer Esterification | Route 2: Willgerodt-Kindler Reaction | Route 3: Friedel-Crafts Acylation |
| Starting Material | 2-Thiopheneacetic acid | 2-Acetylthiophene | Thiophene, Methyl chloroacetate |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | Sulfur, Morpholine, NaOH | Aluminum trichloride (catalyst) |
| Number of Steps | 1 | 2 (acid formation + esterification) | 1 |
| Reaction Temperature | Reflux (approx. 65 °C) | 1. Willgerodt-Kindler: Reflux2. Esterification: Reflux | 50-60 °C |
| Reaction Time | 2-20 hours | 1. Willgerodt-Kindler: ~48 hours2. Esterification: 2-20 hours | 4-6 hours |
| Reported Yield | ~90-95%[1] | 53-64% (for the acid)[2] | Not explicitly stated, but expected to be moderate to good. |
| Overall Yield | High | Moderate | Moderate to Good |
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.
Caption: Comparative synthetic pathways to this compound.
Experimental Protocols
Route 1: Fischer Esterification of 2-Thiopheneacetic acid
This method is a straightforward and high-yielding esterification of the corresponding carboxylic acid.
Materials:
-
2-Thiopheneacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-thiopheneacetic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) for 2-20 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of NaHCO₃ and a saturated solution of NaCl.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Route 2: Synthesis from 2-Acetylthiophene via Willgerodt-Kindler Reaction
This two-step route utilizes the Willgerodt-Kindler reaction to convert the acetyl group of 2-acetylthiophene into a thioamide, which is then hydrolyzed to the carboxylic acid and subsequently esterified.
Step 1: Synthesis of 2-Thiopheneacetic acid Materials:
-
2-Acetylthiophene
-
Sulfur
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA) (Phase-transfer catalyst)
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, combine 2-acetylthiophene, sulfur, and morpholine.
-
Heat the mixture to reflux and maintain for several hours until the formation of the thioamide is complete (monitored by TLC).
-
After cooling, add an aqueous solution of sodium hydroxide and the phase-transfer catalyst (TEBA).
-
Heat the mixture again to hydrolyze the thioamide to the corresponding carboxylate.
-
After completion of the hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-thiopheneacetic acid.
-
Filter the solid, wash with cold water, and dry to obtain the crude product. The reported yield for this step is in the range of 53-64%.[2]
Step 2: Fischer Esterification Follow the procedure outlined in Route 1 using the 2-thiopheneacetic acid synthesized in Step 1.
Route 3: Friedel-Crafts Acylation of Thiophene
This route provides a direct, one-step synthesis of this compound from thiophene.
Materials:
-
Thiophene
-
Methyl chloroacetate
-
Anhydrous aluminum trichloride (AlCl₃)
-
Toluene (solvent)
-
Ice-water
-
Dilute hydrochloric acid (1-3 M)
Procedure:
-
To a reaction vessel containing toluene, add thiophene.
-
Under controlled temperature (20-25 °C), add anhydrous aluminum trichloride in portions with stirring.
-
Heat the mixture to 50-60 °C and add methyl chloroacetate dropwise.
-
Maintain the reaction at this temperature for 4-6 hours.[3]
-
After the incubation period, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a mixture of ice and dilute hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ether).
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to yield this compound.[3]
References
Validating the Structure of Methyl 2-(5-chlorothiophen-2-yl)acetate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel compounds is a critical step in chemical research and drug development. For derivatives of Methyl 2-thienylacetate, which are scaffolds of interest in medicinal chemistry, precise structural elucidation is paramount. While 1D NMR provides initial insights, 2D NMR spectroscopy offers a powerful and definitive approach to map the atomic connectivity within a molecule. This guide provides a detailed comparison of 2D NMR techniques for validating the structure of a representative derivative, Methyl 2-(5-chlorothiophen-2-yl)acetate, supported by predicted experimental data.
Comparison of 2D NMR Techniques for Structural Elucidation
The primary 2D NMR experiments for validating the structure of small organic molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique and complementary piece of the structural puzzle.
| 2D NMR Experiment | Information Provided | Application to Methyl 2-(5-chlorothiophen-2-yl)acetate |
| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Confirms the connectivity of the protons on the thiophene ring (H-3 and H-4). |
| HSQC | Reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). | Assigns the protonated carbons of the thiophene ring (C-3 and C-4), the methylene group (C-6), and the methoxy group (C-8). |
| HMBC | Displays correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and sometimes longer-range couplings. | Establishes the connectivity between the different fragments of the molecule, such as linking the methylene protons (H-6) to the thiophene ring (C-2, C-3) and the carbonyl carbon (C-7), and the methoxy protons (H-8) to the carbonyl carbon (C-7). It is also crucial for identifying quaternary (non-protonated) carbons like C-2, C-5, and C-7. |
Predicted NMR Data for Methyl 2-(5-chlorothiophen-2-yl)acetate
To illustrate the power of these techniques, the following tables present the predicted ¹H and ¹³C NMR data and the expected 2D correlations for Methyl 2-(5-chlorothiophen-2-yl)acetate.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | S | - | - |
| 2 | C | - | ~138.0 |
| 3 | CH | ~6.95 (d, J = 4.0 Hz) | ~127.5 |
| 4 | CH | ~6.80 (d, J = 4.0 Hz) | ~126.0 |
| 5 | C-Cl | - | ~130.0 |
| 6 | CH₂ | ~3.90 (s) | ~35.0 |
| 7 | C=O | - | ~170.0 |
| 8 | OCH₃ | ~3.75 (s) | ~52.5 |
Table 2: Predicted 2D NMR Correlations
| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) |
| H-3 (~6.95 ppm) | H-4 (~6.80 ppm) | C-3 (~127.5 ppm) | C-2, C-4, C-5, C-6 |
| H-4 (~6.80 ppm) | H-3 (~6.95 ppm) | C-4 (~126.0 ppm) | C-2, C-3, C-5 |
| H-6 (~3.90 ppm) | - | C-6 (~35.0 ppm) | C-2, C-3, C-7 |
| H-8 (~3.75 ppm) | - | C-8 (~52.5 ppm) | C-7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR data.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified Methyl 2-(5-chlorothiophen-2-yl)acetate derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
1. ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
2. ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
3. COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as ¹H spectrum in both dimensions.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2.
4. HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width (F2): Same as ¹H spectrum.
-
¹³C Spectral Width (F1): -10 to 180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
5. HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width (F2): Same as ¹H spectrum.
-
¹³C Spectral Width (F1): -10 to 220 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.
Visualization of Structural Validation Workflow and Key Correlations
The logical progression of experiments and the key through-bond correlations that confirm the structure can be visualized using the following diagrams.
By systematically applying this suite of 2D NMR experiments and carefully analyzing the resulting correlation data, researchers can confidently elucidate and validate the structures of "this compound" derivatives and other complex organic molecules, ensuring the integrity of their chemical research and the solid foundation of subsequent drug development efforts.
Benchmarking the efficiency of different catalysts for "Methyl 2-thienylacetate" Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the synthesis of arylated thiophene derivatives, critical precursors in medicinal chemistry and materials science.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the arylation of heterocyclic scaffolds like thiophene is of paramount importance. "Methyl 2-thienylacetate" and its derivatives are valuable building blocks, and the efficiency of their Suzuki coupling is highly dependent on the chosen catalyst system. This guide provides a comparative overview of different catalysts, supported by experimental data from analogous systems, to facilitate catalyst selection for this crucial transformation.
Performance Benchmark of Catalytic Systems
The choice of catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of thiophene derivatives. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of 2-halothiophenes with arylboronic acids. This data, compiled from various sources, provides a strong indication of the expected performance for the Suzuki coupling of "this compound".
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference Substrate |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 4-(Methylthio)phenylboronic acid | 85 | 2,5-Dibromo-3-hexylthiophene[1] |
| System 2 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 4-Methylphenylboronic acid | 82 | 2,5-Dibromo-3-hexylthiophene[1] |
| System 3 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 4-Chlorophenylboronic acid | 78 | 2,5-Dibromo-3-hexylthiophene[1] |
| System 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 2-8 | Phenylboronic acid | >90 (Expected) | Aryl Chlorides/Bromides |
| System 5 | PEPPSI-IPr | - | K₃PO₄ | Toluene | 100-110 | 2-8 | Phenylboronic acid | >90 (Expected) | Aryl Chlorides/Bromides |
Note: While specific data for "this compound" is not available in a comparative study, the data for 2,5-dibromo-3-hexylthiophene provides a relevant benchmark for a traditional catalyst system. Buchwald ligands (e.g., SPhos) and N-Heterocyclic Carbene (NHC) based precatalysts like PEPPSI-IPr are well-established for their high efficiency in coupling heteroaryl halides and are expected to provide excellent yields, often under milder conditions and with lower catalyst loadings.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions. These protocols can be adapted for the specific coupling of "this compound".
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
Methyl 2-bromothienylacetate (or analogous 2-halothiophene)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the 2-halothiophene derivative (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand Precatalyst
This protocol utilizes a more modern and highly active catalyst system.
Materials:
-
Methyl 2-chlorothienylacetate (or analogous 2-halothiophene)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (1.2 - 2.4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Solvent: Toluene/Water (10:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to a dry reaction vessel.
-
Add the 2-halothiophene derivative, arylboronic acid, and base to the vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 2-8 hours, monitoring for completion.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process: Diagrams
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Biological Activity of Methyl 2-Thienylacetate Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of Methyl 2-thienylacetate. The information is compiled from recent studies and presented to facilitate research and development in medicinal chemistry. The focus is on anticancer, enzyme inhibition, and antibacterial activities, with supporting experimental data and methodologies.
I. Overview of Biological Activities
Derivatives of the thiophene scaffold, inherent in this compound, have demonstrated a broad spectrum of biological activities. Researchers have explored modifications of this core structure to enhance potency and selectivity against various biological targets. Key areas of investigation include their potential as anticancer agents, enzyme inhibitors, and antibacterial compounds.
II. Anticancer Activity
Several studies have highlighted the potential of this compound analogs as anticancer agents. The primary mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.
Comparative Anticancer Potency
The following table summarizes the cytotoxic activity of various thiophene derivatives against different cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 / GI50 (µM) | Reference |
| 9a | Thieno[2,3-b]pyridine with cyclooctane | MB-MDA-435 | 0.07 | [1] |
| 3b | Fused thienopyrimidine (chloro derivative) | HepG2 | 3.105 | [2] |
| 3b | Fused thienopyrimidine (chloro derivative) | PC-3 | 2.15 | [2] |
| 4c | Fused thienopyrrole (2-chloro-5-methyl phenyl derivative) | HepG2 | 3.023 | [2] |
| 4c | Fused thienopyrrole (2-chloro-5-methyl phenyl derivative) | PC-3 | 3.12 | [2] |
| TAP-07 | 2-pyridyl 1,3-thiazole derivative | HepG2 | 2.2 | [3] |
| TP-07 | 2-pyridyl 1,3-thiazole derivative | HepG2 | 5.6 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (20 µL, 5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway Inhibition
Certain thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT). This dual inhibition can effectively block tumor angiogenesis and cell survival pathways.
III. Enzyme Inhibition
This compound analogs have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Comparative Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 9d | Tyrosyl-DNA phosphodiesterase I (TDP1) | 0.5 ± 0.1 | [1] |
| IIId | Acetylcholinesterase | > Donepezil | [4] |
| 4c | VEGFR-2 | 0.075 | [2] |
| 4c | AKT | 4.60 | [2] |
| 3b | VEGFR-2 | 0.126 | [2] |
| 3b | AKT | 6.96 | [2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) can be determined using a modified Ellman's method.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 8.0), a solution of the test compound in DMSO, and acetylthiocholine iodide (ATCI).
-
Enzyme Addition: The reaction is initiated by the addition of AChE solution.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Color Development: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the mixture. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: The absorbance of the yellow product is measured at 412 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
IV. Antibacterial Activity
Certain derivatives of this compound have shown promising activity against pathogenic bacteria.
Comparative Antibacterial Potency
| Compound Series | Bacterial Strain | Activity | Reference |
| Thienothiophene derivatives (4b, 4c, 7a, 6a, 9a, 11b) | P. aeruginosa | Very Potent | [5] |
| Thienothiophene derivatives (4b, 4c, 7a, 6a, 9a, 11b) | E. coli | Very Potent | [5] |
| Thienothiophene derivatives (4b, 4c, 7a, 6a, 9a, 11b) | K. pneumonia | Very Potent | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard method to quantify antibacterial activity.
Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Bacterial Inoculum: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
V. Synthesis and Workflow
The synthesis of these analogs typically involves multi-step reactions starting from commercially available materials. A general workflow for the synthesis and biological evaluation is depicted below.
VI. Conclusion
The analogs of this compound represent a versatile scaffold for the development of novel therapeutic agents. The presented data highlights the significant potential of these compounds in anticancer, enzyme inhibition, and antibacterial applications. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising molecules. This guide serves as a foundational resource for researchers aiming to explore the rich chemical space of thiophene derivatives for drug discovery.
References
- 1. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-thienylacetate for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Methyl 2-thienylacetate, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide provides a comparative analysis of two common protocols: the direct Fischer esterification of thiophene-2-acetic acid and a two-step process involving the conversion of thiophene-2-acetic acid to 2-thienylacetyl chloride followed by esterification. We present a detailed examination of their respective methodologies, yields, and a cost-effectiveness analysis to aid in the selection of the most suitable protocol for your laboratory's needs.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and direct comparison, the key quantitative data for each protocol are summarized in the tables below.
Table 1: Comparison of Reagent Costs
| Reagent | Protocol 1: Fischer Esterification | Protocol 2: Acyl Chloride Route |
| Thiophene-2-acetic acid | ~$1.30/g | ~$1.30/g |
| Methanol | ~$0.00066/mL | ~$0.00066/mL |
| Sulfuric Acid (98%) | ~$0.00048/mL | - |
| Thionyl Chloride | - | ~$0.18/g |
| Pyridine | - | ~$0.21/mL |
| Triethylamine | - | ~$0.05/mL |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Comparison of Synthesis Protocol Parameters
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Acyl Chloride Route |
| Starting Material | Thiophene-2-acetic acid | 2-Thienylacetyl chloride |
| Key Reagents | Methanol, Sulfuric Acid | Methanol, Base (e.g., Pyridine or Triethylamine) |
| Reaction Time | Several hours (e.g., 2-30 hours) | Typically rapid (minutes to a few hours) |
| Reaction Temperature | Reflux (typically ~65°C for methanol) | Often at or below room temperature |
| Reported Yield | High (can be >90%)[1] | High (often nearly quantitative) |
| Number of Steps | One | Two (including preparation of the acyl chloride) |
| Byproducts | Water | HCl (neutralized by base) |
| Purification | Extraction and distillation | Extraction and distillation |
Experimental Protocols: Detailed Methodologies
Protocol 1: Fischer Esterification of Thiophene-2-acetic Acid
This one-step method involves the acid-catalyzed reaction between thiophene-2-acetic acid and methanol.
Experimental Workflow:
Caption: Workflow for Fischer Esterification of Thiophene-2-acetic Acid.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-acetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).[1]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Protocol 2: Synthesis from 2-Thienylacetyl Chloride
This two-step protocol first involves the conversion of thiophene-2-acetic acid to its more reactive acyl chloride, which is then reacted with methanol.
Experimental Workflow:
Caption: Two-step synthesis of this compound via the acyl chloride intermediate.
Methodology:
Step 1: Preparation of 2-Thienylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add thiophene-2-acetic acid.
-
Slowly add an excess of thionyl chloride, either neat or in an inert solvent.
-
Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation, often under reduced pressure, to obtain crude 2-thienylacetyl chloride. This can often be used in the next step without further purification.
Step 2: Esterification of 2-Thienylacetyl Chloride
-
Dissolve the crude 2-thienylacetyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methanol and a base (such as pyridine or triethylamine) in the same solvent. The base is necessary to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a period, monitoring by a suitable method.
-
Upon completion, wash the reaction mixture with water, dilute acid (to remove the base), and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by distillation to obtain pure this compound.
Cost-Effectiveness and Protocol Selection
Protocol 1: Fischer Esterification is a straightforward, one-pot synthesis. Its primary advantages are the low cost of the reagents (methanol and sulfuric acid are inexpensive) and operational simplicity. However, the reaction is an equilibrium process, often requiring a large excess of methanol and long reaction times to drive the reaction to completion and achieve high yields.[2] The work-up also involves neutralizing the acid catalyst and removing a large volume of the alcohol solvent.
Protocol 2: Acyl Chloride Route involves an additional step to prepare the acyl chloride, which adds to the overall time and cost, particularly due to the use of thionyl chloride and a base like pyridine or triethylamine. However, the subsequent esterification step is typically very fast and proceeds to completion, often with near-quantitative yields. This can be advantageous when working with valuable or sensitive substrates. The reaction conditions are also generally milder than the reflux required for Fischer esterification.
The choice between these two protocols will depend on the specific needs of the researcher and the scale of the synthesis.
-
For large-scale, cost-sensitive applications where a slightly longer reaction time is acceptable, the Fischer Esterification is likely the more economical choice due to the lower cost of reagents.
-
For smaller-scale syntheses, rapid production, or when maximizing yield is critical , the Acyl Chloride Route may be preferred despite the higher initial reagent cost, as the high efficiency and speed of the final step can be advantageous.
Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and cost-effective method for the synthesis of this compound in their specific context.
References
Safety Operating Guide
Proper Disposal of Methyl 2-thienylacetate: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of methyl 2-thienylacetate, a compound used in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals, emphasizing safety, compliance, and operational clarity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on its GHS classification, this compound is known to cause skin and serious eye irritation, as well as respiratory irritation.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
Spill Management: In case of a spill, evacuate the area and remove all potential sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
Quantitative Data Summary
The following table summarizes key hazard and physical data for this compound. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem |
| Molecular Formula | C₇H₈O₂S | PubChem |
| Molecular Weight | 156.20 g/mol | PubChem |
| Boiling Point | 50 °C at 0.06 mm Hg | ChemicalBook |
| Density | 1.188 g/mL at 20 °C | ChemicalBook |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the sanitary sewer.
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and include the appropriate hazard pictograms (e.g., irritant).
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.
-
Storage Area: Keep the waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
**Provide Information
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
